RMC-4627
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C93H141N11O23 |
|---|---|
分子量 |
1781.2 g/mol |
IUPAC 名称 |
N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C93H141N11O23/c1-62-20-12-11-13-21-63(2)79(114-8)58-73-27-24-68(7)93(113,127-73)88(110)91(111)103-32-17-14-23-76(103)92(112)126-80(59-77(106)64(3)53-67(6)86(109)87(116-10)85(108)66(5)52-62)65(4)54-69-25-29-78(81(55-69)115-9)125-35-19-15-22-71-60-102(101-99-71)34-37-118-39-41-120-43-45-122-47-49-124-51-50-123-48-46-121-44-42-119-40-38-117-36-30-82(107)95-31-16-18-33-104-90-83(89(94)96-61-97-90)84(100-104)75-57-70-56-72(105)26-28-74(70)98-75/h11-13,20-21,26,28,53,56-57,60-62,64-66,68-69,73,76,78-81,86-87,98,105,109,113H,14-19,22-25,27,29-52,54-55,58-59H2,1-10H3,(H,95,107)(H2,94,96,97) |
InChI 键 |
CDVMSFKGTWBIBF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
RMC-4627: A Deep Dive into the Mechanism of a Bi-Steric mTORC1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a novel, investigational bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] Its unique mechanism of action, characterized by potent and selective inhibition of mTORC1 over mTORC2, has positioned it as a promising therapeutic candidate in various preclinical cancer models, particularly in hematological malignancies and tumors with hyperactive mTORC1 signaling.[1][3][4] This in-depth technical guide will elucidate the core mechanism of action of this compound, detail the experimental protocols used to characterize its activity, and present key quantitative data from preclinical studies.
Core Mechanism of Action: A Bi-Steric Approach to mTORC1 Selectivity
This compound is a synthetic molecule composed of a rapamycin-like core covalently linked to the ATP-competitive mTOR kinase inhibitor PP242.[1][5][6] This bi-steric design is the cornerstone of its potent and selective inhibition of mTORC1. The rapamycin moiety binds to the FKBP12 protein, and this complex then docks to the FRB domain of mTOR within the mTORC1 complex.[5] The linked PP242 moiety simultaneously occupies the ATP-binding site of the mTOR kinase domain. This dual binding confers high affinity and prolonged residence time on the mTORC1 complex, leading to sustained downstream signaling inhibition.[1]
Crucially, this bi-steric approach provides selectivity for mTORC1 over mTORC2. While the mTOR kinase domain is shared between both complexes, the conformation of mTORC2 is thought to partially hinder the binding of the rapamycin-FKBP12 complex, thereby reducing the affinity of this compound for mTORC2.[6] This selectivity is a key advantage over pan-mTOR inhibitors, as it avoids the potential toxicities and feedback activation of pro-survival pathways associated with mTORC2 inhibition.[5]
The primary downstream consequence of this compound-mediated mTORC1 inhibition is the dephosphorylation of its two key substrates: the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[1][7] The dephosphorylation of 4E-BP1 restores its ability to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation of mRNAs that are critical for cell growth, proliferation, and survival.[7] Inhibition of S6K phosphorylation also contributes to the anti-proliferative effects.
This targeted suppression of protein synthesis ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in sensitive cancer cell lines.[1][3]
Signaling Pathway
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound and Comparators
| Cell Line | Parameter | This compound | MLN0128 | Rapamycin | Reference |
| SUP-B15 | p4E-BP1 (T37/46) EC50 | 2.0 nM | 16.5 nM | - | [1] |
| SUP-B15 | pS6 (S240/244) EC50 | 0.74 nM | 1.2 nM | - | [1] |
| MDA-MB-468 | p4E-BP1 (T37/46) IC50 | 1.4 nM | - | - | [4] |
| MDA-MB-468 | pS6K IC50 | 0.28 nM | - | - | [4] |
| MDA-MB-468 | pAKT IC50 | 18 nM | - | - | [6] |
Table 2: In Vivo Efficacy of this compound in a B-ALL Xenograft Model (SUP-B15)
| Treatment Group | Dosing Schedule | Reduction in Leukemic Burden | Reference |
| This compound (3 mg/kg) | Intraperitoneal, once weekly | >50% | [1] |
| This compound (10 mg/kg) | Intraperitoneal, once weekly | ~90% | [1] |
| Dasatinib (5 mg/kg) | Oral gavage, once daily | ~30% | [1] |
| This compound (3 mg/kg) + Dasatinib (5 mg/kg) | As above | Near eradication | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Immunoblot Analysis
Objective: To assess the phosphorylation status of mTORC1 and mTORC2 pathway proteins following treatment with this compound and other inhibitors.
Workflow:
Caption: Workflow for immunoblot analysis of mTOR pathway proteins.
Detailed Steps:
-
Cell Culture and Treatment: SUP-B15 cells were cultured in appropriate media and treated with specified concentrations of this compound, MLN0128, or rapamycin for 2 hours.[1]
-
Cell Lysis: Cells were harvested and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies targeting specific proteins of interest (e.g., phospho-4E-BP1 (Thr37/46), phospho-S6 (Ser240/244), phospho-AKT (Ser473), and total protein controls).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Workflow:
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627: A Technical Guide to a Novel Bi-Steric Selective mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and metabolism, making it a key target in oncology.[1][2][3] RMC-4627 is a novel, third-generation, bi-steric inhibitor that demonstrates high selectivity for mTOR Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2).[4][5][6] This selectivity is achieved through a unique mechanism, combining a rapamycin-like core that binds to the allosteric site of mTOR with a covalently linked ATP-competitive inhibitor (PP242) that targets the kinase domain.[4][6] This dual-binding mode results in potent and sustained inhibition of mTORC1 signaling, particularly the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation.[4][5] Unlike first-generation rapalogs, this compound effectively suppresses 4E-BP1 phosphorylation, and unlike second-generation pan-mTOR inhibitors, it largely spares mTORC2 activity, potentially leading to a more favorable safety profile by avoiding toxicities associated with mTORC2 inhibition.[5][7] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of this compound in various cancer models, including B-cell acute lymphoblastic leukemia (B-ALL) and breast cancer.[4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Selective mTORC1 Inhibition
This compound's innovative bi-steric design underpins its potent and selective inhibition of mTORC1. It is composed of a rapamycin monomer covalently linked to the TOR-KI (kinase inhibitor) PP242.[4][6] This structure allows for simultaneous engagement with two distinct sites on the mTOR protein within the mTORC1 complex. The rapamycin moiety binds to the FRB domain of mTOR, an allosteric site, while the PP242 moiety occupies the ATP-binding site in the kinase domain. This "bi-steric" engagement leads to a more profound and sustained inhibition of mTORC1 activity compared to compounds that target only one of these sites.
The selectivity for mTORC1 over mTORC2 is attributed to the structural differences between the two complexes. In mTORC2, the FRB domain is thought to be less accessible, hindering the binding of the rapamycin component of this compound and thus sparing the complex from potent inhibition.[8] This selective action allows for the targeted disruption of mTORC1-mediated signaling pathways, which are frequently hyperactivated in cancer, while minimizing the off-target effects associated with the inhibition of mTORC2.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds.
Table 1: In Vitro Potency of this compound and Comparator Compounds
| Compound | Target | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | p4E-BP1 (T37/T46) | MSD | SUP-B15 | 2.0 | [4] |
| pS6 (S240/S244) | MSD | SUP-B15 | 0.74 | [4] | |
| p4E-BP1 | Cellular Assay | MDA-MB-468 | 1.4 | [9] | |
| pS6K | Cellular Assay | MDA-MB-468 | 0.28 | [9] | |
| MLN0128 | p4E-BP1 (T37/T46) | MSD | SUP-B15 | 16.5 | [4] |
| pS6 (S240/S244) | MSD | SUP-B15 | 1.2 | [4] | |
| Rapamycin | pS6 (S240/S244) | MSD | SUP-B15 | Potent | [4] |
| p4E-BP1 (T37/T46) | MSD | SUP-B15 | Weak | [4] |
MSD: MesoScale Discovery
Table 2: In Vivo Efficacy of this compound in B-ALL Xenograft Model (SUP-B15)
| Treatment Group | Dose & Schedule | Outcome | Reference |
| This compound (single agent) | 1, 3, or 10 mg/kg, ip, once weekly | Dose-dependent reduction in leukemic burden | [4] |
| Dasatinib | 5 mg/kg, po, daily | ~30% reduction in leukemic burden | [10] |
| This compound + Dasatinib | 3 mg/kg, ip, once weekly + 5 mg/kg, po, daily | Near eradication of human leukemia cells from bone marrow | [10] |
ip: intraperitoneal; po: per os (by mouth)
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mTORC1 signaling pathway and the experimental workflows used to characterize this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 6. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Interplay Between SHP2 and mTORC2 Signaling: A Technical Guide
An Important Clarification on RMC-4627: Initial analysis reveals a common point of confusion. The molecule this compound is a potent, bi-steric, and selective mTORC1 inhibitor . Preclinical studies demonstrate that it is specifically designed to inhibit mTORC1 without directly inhibiting mTOR complex 2 (mTORC2). Therefore, the direct interaction between this compound and mTORC2 activity is one of selective non-inhibition.
This guide will address the likely underlying scientific question: the functional relationship between the protein tyrosine phosphatase SHP2 and the activity of the mTORC2 signaling complex. We will explore this intricate crosstalk, which is of significant interest in oncology and drug development, using representative allosteric SHP2 inhibitors (e.g., TNO155, RMC-4550) as a basis for discussion.
Introduction to SHP2 and mTORC2
SHP2 (PTPN11): The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed. It is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways.[1] A primary role of SHP2 is the positive regulation of the RAS-MAPK (mitogen-activated protein kinase) pathway.[2][3][4] Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, where its phosphatase activity is essential for activating RAS.[4] Due to its central role in promoting cell proliferation and survival, SHP2 is a key target in cancers driven by RTK signaling.[1][5]
mTORC2: The mechanistic target of rapamycin (B549165) complex 2 (mTORC2) is a serine/threonine kinase that acts as a master regulator of cell growth, survival, and metabolism. Its core components include mTOR, Rictor, and mSin1. A primary and well-established substrate of mTORC2 is the kinase AKT. For full activation, AKT must be phosphorylated by mTORC2 at Serine 473 (S473), a critical event for its function in promoting cell survival.[6] Therefore, the phosphorylation of AKT at S473 is a widely accepted proxy for mTORC2 activity.
The SHP2-PI3K-mTORC2 Signaling Axis
While SHP2 is most famously linked to the RAS-MAPK pathway, it also plays a significant, context-dependent role in modulating the PI3K-AKT-mTOR signaling cascade.[2][3][7] Evidence indicates that SHP2 functions upstream of PI3K activation. SHP2 can be recruited to adaptor proteins like Gab1/Gab2, which also bind the p85 regulatory subunit of PI3K.[5][8] Through its phosphatase activity, SHP2 is thought to regulate the assembly and activation of this signaling complex, thereby promoting the generation of PIP3 and the subsequent recruitment and activation of AKT.[5][8][9]
Because mTORC2 is the direct upstream kinase for the activating S473 phosphorylation site on AKT, the regulatory role of SHP2 on the PI3K/AKT pathway indirectly dictates the level of mTORC2 substrate engagement. Therefore, inhibition of SHP2 is hypothesized to attenuate mTORC2-dependent signaling.
Quantitative Data: Effect of SHP2 Inhibition on mTORC2 Activity
The primary method for assessing the impact of SHP2 inhibitors on mTORC2 activity is to measure the phosphorylation of its canonical substrate, AKT at Serine 473 (p-AKT S473). A reduction in this phosphoprotein indicates a decrease in pathway activity.
| Compound Class | Example Inhibitor | Cell Line/Model | Assay Type | Key Readout | Observed Effect | Reference |
| Allosteric SHP2 Inhibitor | TNO155 (SHP389) | EGFR-mutant Lung Cancer | Western Blot | p-ERK, p-AKT | Sustained ERK inhibition; AKT modulation also observed. | [10] |
| Allosteric SHP2 Inhibitor | RMC-4550 | KRAS-mutant Pancreatic Cancer | Western Blot | p-ERK, p-AKT | Superior disruption of MAPK pathway; effects on AKT signaling contribute to apoptosis. | [11] |
| SHP2 Knockout/Inhibition | various | Hepatocellular Carcinoma | Western Blot | p-4EBP1 | SHP2 mediates reactivation of the mTOR pathway upon mTOR inhibition. | [12] |
| SHP2 Catalytic Mutant | C459S mutant | Fibroblasts | Western Blot | p-AKT | Catalytically inactive SHP2 inhibited IGF-1-dependent PI3K and Akt activation. | [9] |
Experimental Protocols
Western Blotting for p-AKT (Ser473)
This protocol is the standard method for assessing mTORC2 activity in cells by measuring the phosphorylation of its primary substrate.
Objective: To quantify the change in AKT Ser473 phosphorylation in response to a SHP2 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., KYSE-520, an esophageal cancer line with RTK amplification) at a density to achieve 70-80% confluency. Treat cells with a dose-response of a SHP2 inhibitor (e.g., TNO155 at 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6] Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.[13]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or nonfat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) diluted in 5% BSA in TBST.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like GAPDH or β-actin.
In Vitro mTORC2 Kinase Assay
This assay directly measures the catalytic activity of the mTORC2 complex isolated from cells.
Objective: To determine if a SHP2 inhibitor's effect on p-AKT is due to a direct impact on mTORC2's kinase activity (unlikely) or due to upstream signaling changes.
Methodology:
-
Cell Culture and Lysate Preparation: Grow cells (e.g., HEK293T) and treat with a SHP2 inhibitor or vehicle. Lyse cells in a CHAPS-based buffer optimized for maintaining kinase complex integrity.[16]
-
Immunoprecipitation of mTORC2:
-
Incubate the cleared cell lysate with an anti-Rictor antibody (a specific component of mTORC2) for 90-120 minutes at 4°C.[16]
-
Add Protein A/G agarose (B213101) beads and incubate for another 60 minutes to capture the antibody-mTORC2 complex.
-
Wash the immunoprecipitated beads several times with lysis buffer and then with a kinase assay buffer to remove detergents and non-specific proteins.
-
-
Kinase Reaction:
-
Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction mixture by Western blot using an antibody against p-AKT (Ser473) to detect the amount of phosphorylated substrate.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: SHP2 acts as a key node downstream of RTKs, influencing both the RAS-MAPK and PI3K-AKT pathways.
Experimental Workflow Diagram
Caption: Standard workflow for assessing mTORC2 pathway activity via Western blot for p-AKT (S473).
Interpretation and Discussion
The available preclinical data strongly suggest that the effect of SHP2 inhibitors on mTORC2 is indirect . By inhibiting SHP2, these compounds disrupt the efficient signal transmission from RTKs to the PI3K/AKT pathway.[5][9] This leads to reduced activation of PI3K and consequently less engagement and phosphorylation of AKT by mTORC2. The primary readout—a decrease in p-AKT (S473)—is therefore a downstream consequence of upstream SHP2 inhibition, rather than a direct effect on the mTORC2 kinase itself.
A critical consideration in cancer therapy is the development of resistance. In some contexts, inhibiting one pathway (e.g., MAPK) can lead to a compensatory feedback activation of another (e.g., PI3K/AKT).[12] Studies combining mTOR and SHP2 inhibitors have shown that SHP2 can mediate the reactivation of the mTOR pathway following mTOR inhibition, making a dual-blockade strategy highly synergistic.[12] This highlights the intricate crosstalk between these pathways and provides a strong rationale for combination therapies. Targeting SHP2 can prevent this feedback loop, enhancing the efficacy and durability of other targeted agents.[10]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mTORC2-mediated direct phosphorylation regulates YAP activity promoting glioblastoma growth and invasive characteristics - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627: A Technical Guide to a Novel Bi-Steric mTORC1-Selective Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] RMC-4627 is a novel, third-generation, bi-steric inhibitor that demonstrates high selectivity and potency for mTOR Complex 1 (mTORC1).[2] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially utilizing this promising anti-cancer agent.
Introduction: The mTOR Pathway and the Rationale for Selective mTORC1 Inhibition
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4]
-
mTORC1 , sensitive to nutrients and growth factors, primarily regulates protein synthesis by phosphorylating key substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
mTORC2 is involved in the activation of AKT, a critical node in cell survival signaling.[3]
First-generation mTOR inhibitors, like rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have demonstrated modest clinical efficacy, partly due to their incomplete inhibition of 4E-BP1 phosphorylation.[1][6] Second-generation ATP-competitive mTOR kinase inhibitors (TOR-KIs) potently inhibit both mTORC1 and mTORC2, but their clinical utility has been hampered by toxicity, likely due to the inhibition of mTORC2.[1]
This has led to the development of third-generation, bi-steric mTORC1-selective inhibitors like this compound. These compounds are engineered to combine the binding features of both rapamycin and a TOR-KI, offering potent and selective inhibition of mTORC1 while sparing mTORC2.[1][2] this compound itself is composed of a rapamycin monomer covalently linked to the TOR-KI PP242.[2][7] This design allows for sustained inhibition of mTORC1 signaling, offering the potential for intermittent dosing and improved therapeutic outcomes.[2][7]
Mechanism of Action of this compound
This compound functions as a bi-steric inhibitor, simultaneously engaging both the FRB domain (the rapamycin-binding site) and the ATP-binding site of mTOR. This dual binding mode confers high potency and selectivity for mTORC1. The primary mechanism of action of this compound involves the potent and selective inhibition of mTORC1, leading to the suppression of phosphorylation of its key downstream effectors, 4E-BP1 and S6K.[2][7] This selective action avoids the off-target effects associated with mTORC2 inhibition.[7]
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound
In Vitro Studies
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in models of B-cell acute lymphoblastic leukemia (B-ALL).[7] In Ph+ B-ALL cell lines, this compound potently and selectively inhibited the phosphorylation of 4E-BP1 at concentrations significantly lower than the TOR-KI MLN0128.[2]
Table 1: In Vitro Activity of this compound in B-ALL Cell Lines
| Cell Line | Parameter | This compound | MLN0128 (TOR-KI) | Rapamycin | Reference |
| SUP-B15 | Inhibition of p4E-BP1 (T37/T46) | Potent inhibition | Less potent than this compound | Incomplete inhibition | [7] |
| SUP-B15 | Inhibition of pS6 (S240/S244) | Potent inhibition | Potent inhibition | Potent inhibition | [7] |
| SUP-B15 | Cell Cycle Arrest | Induces G0/G1 arrest | Induces G0/G1 arrest | Less effective | [7][8] |
| SUP-B15 | Apoptosis Induction | Dose-dependent increase | Slight increase | No significant increase | [7][8] |
This compound also exhibited sustained inhibitory effects on mTORC1 signaling and cell viability even after compound washout, a characteristic not observed with TOR-KIs.[2][7] This suggests that intermittent dosing schedules may be therapeutically effective.
In Vivo Studies
In a xenograft model of human Ph+ B-ALL, once-weekly intraperitoneal administration of this compound as a single agent resulted in a dose-dependent reduction of leukemic burden.[2][7] Furthermore, this compound enhanced the efficacy of the BCR-ABL tyrosine kinase inhibitor (TKI) dasatinib (B193332) with acceptable in vivo tolerability.[2][7]
Table 2: In Vivo Efficacy of this compound in a Ph+ B-ALL Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Progressive leukemia | [7] |
| This compound (qw) | Once weekly, intraperitoneal | Dose-dependent reduction in leukemic burden | [7] |
| Dasatinib (qd) | Once daily, oral gavage | Partial reduction in leukemic burden | [7] |
| This compound + Dasatinib | Combination schedule | Near eradication of human leukemia cells | [7] |
Studies in other cancer models, including those with hyperactivated mTORC1 due to TSC1/TSC2 loss, have also shown the superiority of bi-steric inhibitors like this compound over rapamycin in inhibiting tumor growth and inducing apoptosis.[1][9][10]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: SUP-B15 (Ph+ B-ALL) cells can be obtained from a reputable cell bank and cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compounds: this compound, MLN0128 (sapanasertib), rapamycin, and dasatinib can be sourced from commercial vendors. Stock solutions are typically prepared in DMSO.
Immunoblot Analysis
-
Cell Lysis: Treat cells with the indicated compounds for the desired time. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-4E-BP1, total 4E-BP1, phospho-S6, total S6, actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[7]
Caption: A typical experimental workflow for immunoblot analysis.
Cell Viability and Apoptosis Assays
-
Cell Viability: Seed cells in multi-well plates and treat with compounds. Assess cell viability using assays such as CellTiter-Glo.
-
Cell Cycle Analysis: Treat cells, then fix and stain with propidium (B1200493) iodide. Analyze DNA content by flow cytometry to determine cell cycle distribution.[7]
-
Apoptosis: Measure apoptosis by Annexin V/propidium iodide staining followed by flow cytometry, or by assessing the sub-G1 population during cell cycle analysis.[8]
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Inject human cancer cells (e.g., SUP-B15) intravenously or subcutaneously.
-
Treatment: Once tumors are established or leukemia is engrafted, randomize mice into treatment groups. Administer this compound via intraperitoneal injection (e.g., once weekly) and other drugs as required (e.g., dasatinib via oral gavage).[2][7]
-
Monitoring: Monitor tumor growth with calipers or leukemic burden by flow cytometry of peripheral blood or bone marrow. Monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic Analysis: Collect tumor or tissue samples at specified time points post-treatment for analysis of target modulation by immunoblotting or other methods.[7]
Future Directions and Clinical Perspective
The preclinical data for this compound and other bi-steric mTORC1 inhibitors are highly encouraging. A similar bi-steric mTORC1-selective inhibitor, RMC-5552, is currently in clinical development, demonstrating the translational potential of this class of compounds.[6][7] Future research should continue to explore the efficacy of this compound in a broader range of cancer types, particularly those with known PI3K/mTOR pathway alterations. Combination strategies with other targeted therapies and immunotherapies also warrant investigation.[11] The favorable toxicity profile of selective mTORC1 inhibition, particularly the reduced incidence of hyperglycemia compared to TOR-KIs, suggests a potentially wider therapeutic window.[6]
Conclusion
This compound represents a significant advancement in the development of mTOR-targeted therapies. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to robust anti-tumor activity in preclinical models of cancer. The sustained target engagement and favorable in vivo tolerability make this compound and similar compounds promising candidates for further clinical investigation, both as monotherapies and in combination regimens, for the treatment of various malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles for mTORC2- and rapamycin-insensitive mTORC1-complexes in growth and survival of BCR-ABL-expressing leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thelamfoundation.org [thelamfoundation.org]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Preclinical Profile of RMC-4627: A Technical Guide to a Novel mTORC1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, designed to support further research and development efforts. This compound's unique mechanism of action, which involves covalently linking a rapamycin analogue to an mTOR kinase inhibitor, allows for potent and selective inhibition of mTORC1 signaling.[3] This leads to profound effects on downstream pathways controlling protein synthesis, cell growth, and proliferation, making it a compelling candidate for therapeutic development, particularly in oncology.
Core Mechanism of Action
This compound functions as a bi-steric inhibitor, engaging both the FRB domain of mTOR via its rapamycin component and the mTOR kinase active site.[3] This dual binding confers high selectivity for mTORC1 over mTORC2.[3][4] Unlike first-generation mTOR inhibitors (rapalogs), this compound effectively suppresses the phosphorylation of both S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] The inhibition of 4E-BP1 phosphorylation is a critical differentiator, as it restores its binding to eIF4E, thereby inhibiting cap-dependent translation of key oncogenic proteins such as MYC and Cyclin D3.[1][5]
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point of intervention for this compound.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 Inhibition | 1.4 | [3] |
| MDA-MB-468 | p-S6K Inhibition | 0.28 | [3] |
| SUP-B15 | p4E-BP1 Inhibition | ~1 | [1][4] |
| Ph+ B-ALL models | Cell Cycle Arrest | ~1 | [1][4] |
| Ph+ B-ALL models | Apoptosis Induction | >1 | [2] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Model | Effect | Concentration | Reference |
| SUP-B15 | Philadelphia Chromosome-positive B-ALL | Potent and selective inhibition of 4E-BP1 phosphorylation | 0.3-10 nM | [1][4] |
| SUP-B15 | Philadelphia Chromosome-positive B-ALL | Cell cycle arrest (G1 phase) and induction of apoptosis | ~1 nM | [1][4] |
| SUP-B15 | Philadelphia Chromosome-positive B-ALL | Sustained inhibition of mTORC1 signaling for at least 16h after washout | 10 nM | [4] |
| MYC-driven HCC | Hepatocellular Carcinoma | Decreased cell proliferation and viability | 100 nM | [5] |
| TSC1-null HCV29 | Bladder Cancer | ~70% inhibition of growth | Not specified | [3] |
| TSC-null lines | Tuberous Sclerosis Complex | >70% reduction in clone formation | Not specified | [3] |
Quantitative In Vivo Data
The following table summarizes key quantitative data from in vivo preclinical studies of this compound.
Table 3: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Key Findings | Reference |
| SUP-B15 Xenograft (Ph+ B-ALL) | 1, 3, or 10 mg/kg, IP, once weekly | Dose-dependent reduction of leukemic burden in bone marrow. | [1][4] |
| SUP-B15 Xenograft (Ph+ B-ALL) | 3 mg/kg, IP, once weekly (with Dasatinib) | Enhanced anti-leukemic activity in combination with dasatinib. | [4] |
| MYC-driven HCC (transgenic mouse) | 10 mg/kg, IP, once weekly | 50% reduction in MYC protein levels in tumors. | [5] |
| TTJ kidney cancer cells (lung tumor xenograft) | Not specified | Median survival of >90 days (compared to 49 days for vehicle). | [3] |
| Tsc2+/- A/J mice (kidney tumors) | Not specified | Markedly reduced tumor volume compared to vehicle. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol outlines a typical MTT-based cell viability assay.
Protocol Details:
-
Cell Plating: 3,000 cells (e.g., MYC-driven HCC EC4 cells) are seeded into each well of a clear-bottom black 96-well plate and allowed to attach overnight.[5]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.[5]
-
Incubation: The plate is incubated for 48 hours.[5]
-
MTT Addition: 5 mg/ml MTT reagent is added to each well, and the plate is incubated for an additional 3.5 hours.[5]
-
Solubilization and Reading: MTT solvent is added to dissolve the formazan (B1609692) crystals, and the absorbance is read at 590 nm.[5]
Western Blotting
This protocol describes the general steps for analyzing protein phosphorylation and expression.
Protocol Details:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-4E-BP1 (Thr37/46), p-S6K (Thr389), total 4E-BP1, total S6K, and a loading control (e.g., β-actin or GAPDH).[1][4]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
This protocol outlines a typical workflow for a subcutaneous xenograft model.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., SUP-B15) are injected into immunodeficient mice.[1][4]
-
Tumor Establishment: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment groups and receive this compound (e.g., 1-10 mg/kg, intraperitoneally, once weekly), vehicle control, or combination therapies.[1][4]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and other tissues are collected for pharmacodynamic (e.g., western blot for p-4E-BP1) and efficacy analysis.[1][4]
Conclusion
The preclinical data for this compound demonstrates its potential as a highly selective and potent mTORC1 inhibitor. Its ability to effectively suppress 4E-BP1 phosphorylation, a key driver of oncogenic protein translation, distinguishes it from previous generations of mTOR inhibitors. The in vitro and in vivo studies summarized in this guide provide a strong rationale for the continued investigation of this compound and other bi-steric mTORC1 inhibitors in various cancer models. This document serves as a foundational resource for researchers aiming to further explore the therapeutic utility of this promising compound.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. revmed.com [revmed.com]
The Architecture of a Precision Inhibitor: A Technical Guide to RMC-4627
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical evaluation of RMC-4627, a novel bi-steric and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).
Chemical Structure and Properties
This compound is a synthetically derived bi-steric molecule, meticulously designed for high-potency and selective inhibition of mTORC1.[1][2][3] It is composed of a rapamycin core structure covalently linked to a PP242-derived active site inhibitor.[1][3] This linkage is achieved through an ether bond at the C40 position of the rapamycin macrocycle, connected to a polyethylene (B3416737) glycol (PEG) linker.[2][3]
| Property | Value |
| Chemical Formula | C93H141N11O23 |
| Molecular Weight | 1781.17 g/mol |
| CAS Number | 2250059-52-8 |
| SMILES | NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2=NC=N1)CCCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6--INVALID-LINK--C--INVALID-LINK--OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O--INVALID-LINK--([H])C--INVALID-LINK--=C/C=C/C=C/--INVALID-LINK--=C/--INVALID-LINK--=O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C">C@@HOC)=O |
Mechanism of Action: Selective mTORC1 Inhibition
This compound functions as a highly selective inhibitor of mTORC1, a crucial cellular signaling node that regulates cell growth, proliferation, and metabolism.[1][4] Its unique bi-steric design allows it to simultaneously engage two distinct sites on the mTORC1 complex. The rapamycin moiety binds to the FKBP12 protein, which then complexes with the FRB domain of mTOR, while the PP242-derived component targets the ATP-binding site of the mTOR kinase domain.[3] This dual-binding mechanism confers high potency and, critically, selectivity for mTORC1 over the related mTOR complex 2 (mTORC2).[1][5][6]
This selectivity is a key feature of this compound, as it avoids the broader cellular effects and potential toxicities associated with dual mTORC1/mTORC2 inhibitors.[1] The primary downstream effect of this compound is the potent and sustained inhibition of the phosphorylation of 4E-binding protein 1 (4E-BP1), a key substrate of mTORC1 that controls cap-dependent translation initiation.[1][4][6] By inhibiting 4E-BP1 phosphorylation, this compound effectively suppresses the translation of oncogenic proteins, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
An In-depth Technical Guide to RMC-4627: A Bi-Steric mTORC1-Selective Inhibitor and its Impact on 4E-BP1 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of RMC-4627, a third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It elucidates the compound's mechanism of action, its potent and selective inhibition of the mTORC1 substrate 4E-BP1, and the methodologies used to quantify its effects.
Introduction: The mTOR Pathway and the Role of 4E-BP1
The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent occurrence in various cancers.[1] mTOR, a serine/threonine kinase, is the catalytic core of two distinct complexes: mTORC1 and mTORC2.[1][2] mTORC1, when activated by growth factors and nutrients, promotes protein synthesis by phosphorylating key substrates, including the ribosomal S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[1]
4E-BP1 acts as a translational repressor. In its hypophosphorylated state, it binds to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F translation initiation complex and thereby inhibiting cap-dependent translation.[3][4] Upon phosphorylation by mTORC1 at multiple sites (including Threonine 37 and 46), 4E-BP1 releases eIF4E, allowing for the translation of mRNAs that are crucial for cell growth and proliferation.[3][5] Consequently, inhibiting 4E-BP1 phosphorylation is a key strategy in cancer therapy. While first-generation mTOR inhibitors (rapalogs) only weakly inhibit 4E-BP1 phosphorylation, and second-generation pan-mTOR kinase inhibitors (TOR-KIs) suffer from toxicity due to mTORC2 inhibition, a need has emerged for potent and selective mTORC1 inhibitors.[1]
This compound is a novel bi-steric compound designed for potent and selective inhibition of mTORC1.[6] It consists of a rapamycin monomer covalently linked to the TOR-KI PP242, which allows it to bind to both the allosteric (FRB) and active sites of mTOR within the mTORC1 complex.[6] This unique mechanism confers high potency and selectivity for mTORC1 over mTORC2.[6][7]
Mechanism of Action: Selective mTORC1 Inhibition
This compound leverages its bi-steric nature to achieve potent and sustained inhibition of mTORC1. The rapamycin component binds to FKBP12, which then targets the complex to the FRB domain of mTOR. The linked ATP-competitive inhibitor (PP242) then engages the mTOR kinase active site. This dual binding results in a more profound and durable inhibition of mTORC1 substrates, particularly 4E-BP1, compared to allosteric or single active-site inhibitors.[6] This selectivity spares mTORC2 activity, thus avoiding the feedback activation of AKT and other toxicities associated with pan-mTOR inhibitors.[1][8]
Figure 1. this compound selectively inhibits the mTORC1 signaling pathway.
Quantitative Analysis of this compound Efficacy
This compound demonstrates potent inhibition of mTORC1 substrates p-S6K and p-4E-BP1 with significant selectivity over the mTORC2 substrate p-AKT.[7] Its efficacy has been quantified in various cancer cell lines.
Table 1: In Vitro Potency and Selectivity of this compound in MDA-MB-468 Cells
| Target Phosphoprotein | IC₅₀ (nM) | mTORC1/mTORC2 Selectivity (p-AKT IC₅₀ / p-4EBP1 IC₅₀) |
|---|---|---|
| p-4EBP1 (T37/46) | 1.4 | ~13-fold |
| p-S6K (T389) | 0.28 | - |
| p-AKT (S473) | 18.2 (approx.)* | - |
*Calculated from selectivity ratio provided in source material. Data from cellular assays in MDA-MB-468 breast cancer cells.[1][7]
A key feature of this compound is the sustained duration of its inhibitory action, even after the compound is removed from the culture medium. This contrasts with other mTOR inhibitors like the TOR-KI MLN0128.[6]
Table 2: Comparative and Sustained Effects of this compound in SUP-B15 B-ALL Cells
| Compound | Concentration | Effect on p-4E-BP1 | Sustained Inhibition (16hr after washout) |
|---|---|---|---|
| This compound | 10 nM | Potent Inhibition | Yes |
| MLN0128 (TOR-KI) | 100 nM | Inhibition | No (Reversed within 4hr) |
| Rapamycin | 10 nM | Weak Inhibition | - |
Data derived from studies in SUP-B15 cells.[6] this compound at ~1 nM showed similar effects on cell cycle and survival as 100 nM MLN0128.[6]
Experimental Protocols
The following protocols are representative of the methods used to evaluate the effect of this compound on 4E-BP1 phosphorylation.
Cell Culture and Compound Treatment
-
Cell Lines: Human B-cell acute lymphoblastic leukemia (B-ALL) cell line SUP-B15 or breast cancer cell line MDA-MB-468 are commonly used.[6][7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound, MLN0128, rapamycin, or vehicle control (DMSO) for a specified duration, typically 2 hours for signaling studies.[6][9]
Quantification of Protein Phosphorylation
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 4-20% polyacrylamide gels.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-S6 (Ser240/244)
-
Total S6
-
β-Actin (as a loading control)
-
-
Washing & Secondary Antibody: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: After further washing, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This method provides a quantitative measurement of specific phosphoproteins in cell lysates.[1][9]
-
Plate Coating: MSD multi-spot plates are pre-coated with capture antibodies against total 4E-BP1.[4]
-
Lysis: Cells are lysed according to the MSD protocol.
-
Incubation: Lysates are added to the wells and incubated to allow the capture antibody to bind the target protein.
-
Detection: A detection antibody specific for the phosphorylated form of the target (e.g., anti-phospho-4E-BP1 T37/46) conjugated with an electrochemiluminescent label (SULFO-TAG™) is added.[4]
-
Readout: After washing, a read buffer is added, and the plate is read on an MSD instrument. The instrument applies a voltage, causing the SULFO-TAG™ to emit light, which is quantified to determine the level of the phosphorylated protein.
Cap-Binding Assay (m⁷GTP Pull-Down)
This assay assesses the formation of the active eIF4F translation initiation complex.[6] Inhibition of 4E-BP1 phosphorylation by this compound is expected to increase the amount of 4E-BP1 bound to eIF4E, thereby reducing the association of eIF4G with eIF4E.
Figure 2. Workflow for the m⁷GTP cap-binding pull-down assay.
Functional Consequences of Inhibiting 4E-BP1 Phosphorylation
The potent inhibition of 4E-BP1 phosphorylation by this compound leads to significant anti-leukemia and anti-tumor activity.[6][10] By restoring the inhibitory function of 4E-BP1, this compound effectively shuts down the translation of oncogenic proteins, leading to several downstream cellular effects.
-
Suppression of Cell Proliferation: By inhibiting the eIF4F complex, this compound blocks the synthesis of proteins required for cell cycle progression, leading to cell cycle arrest.[6][10]
-
Induction of Apoptosis: Reduced survival and induction of programmed cell death have been observed in cancer cell lines treated with this compound.[6][10]
-
In Vivo Efficacy: In xenograft models of human B-ALL, once-weekly administration of this compound led to a dose-dependent reduction in leukemic burden.[6][10]
-
Synergy with Other Agents: this compound has been shown to enhance the cytotoxic effects of other targeted therapies, such as the tyrosine kinase inhibitor dasatinib.[6]
Figure 3. Logical flow from this compound treatment to anti-tumor effects.
Conclusion
This compound is a potent and selective bi-steric mTORC1 inhibitor that effectively suppresses the phosphorylation of 4E-BP1. Its unique mechanism confers a durable inhibitory effect that is superior to earlier generations of mTOR inhibitors.[6] The compound's ability to restore the translational repression function of 4E-BP1 leads to significant anti-proliferative and pro-apoptotic effects in cancer models.[6][10] The preclinical data suggest that intermittent dosing of a potent mTORC1-selective inhibitor like this compound holds significant therapeutic potential, warranting further investigation in clinical settings.[6][11]
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of dual mTORC1 and mTORC2 inhibitors in melanoma cells: prodigiosin vs. obatoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actome.de [actome.de]
- 4. mesoscale.com [mesoscale.com]
- 5. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
RMC-4627: A Novel Bi-Steric mTORC1 Inhibitor for B-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of RMC-4627, a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), in the context of B-cell acute lymphoblastic leukemia (B-ALL). The information presented is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and hematological malignancies.
Executive Summary
B-cell acute lymphoblastic leukemia (B-ALL) is a common hematological malignancy where aberrant signaling pathways contribute to uncontrolled cell proliferation and survival. One such pathway frequently dysregulated is the PI3K/AKT/mTOR pathway. This compound is a third-generation, bi-steric mTORC1 inhibitor that has demonstrated significant preclinical activity in models of B-ALL, particularly Philadelphia chromosome-positive (Ph+) B-ALL.[1][2][3] By selectively and potently inhibiting mTORC1, this compound effectively suppresses the phosphorylation of key downstream substrates like 4E-BP1, leading to cell cycle arrest, apoptosis, and a reduction in leukemic burden.[1][4][5] This guide will delve into the molecular mechanism, preclinical efficacy, and experimental protocols associated with the evaluation of this compound in B-ALL.
Mechanism of Action of this compound
This compound is a bi-steric inhibitor, meaning it engages with two distinct sites on the mTOR protein. It consists of a rapamycin monomer covalently linked to a TOR-kinase inhibitor (TOR-KI), PP242.[1][2] This unique structure allows this compound to bind to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site of mTOR. This dual engagement results in potent and selective inhibition of mTORC1, with minimal off-target effects on mTOR complex 2 (mTORC2).[1][3][5]
The primary mechanism of action of this compound in B-ALL involves the potent suppression of mTORC1-mediated phosphorylation of its downstream effectors, most notably the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[1][3] Dephosphorylation of 4E-BP1 restores its ability to bind to and inhibit eIF4E, a critical component of the eIF4F translation initiation complex. This leads to the suppression of cap-dependent translation of mRNAs encoding for proteins essential for cell proliferation and survival.[6]
Preclinical Efficacy of this compound in B-ALL Models
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in various in vitro and in vivo models of B-ALL.
In Vitro Activity
This compound has been shown to potently inhibit the proliferation and survival of B-ALL cell lines.[1][4]
Table 1: In Vitro Effects of this compound on B-ALL Cell Lines
| Cell Line | Cancer Type | Parameter | This compound Concentration | Effect | Reference |
| SUP-B15 | Human Ph+ B-ALL | 4E-BP1 Phosphorylation | ~1 nM | Potent Inhibition | [1] |
| SUP-B15 | Human Ph+ B-ALL | S6 Phosphorylation | ~1 nM | Potent Inhibition | [1] |
| SUP-B15 | Human Ph+ B-ALL | Cell Cycle | ~1 nM | G1 Arrest | [1] |
| SUP-B15 | Human Ph+ B-ALL | Apoptosis | ~1 nM | Induction of Apoptosis | [1] |
| p190 BCR-ABL | Mouse Ph+ B-ALL | Cell Cycle & Survival | ~1 nM | Similar to 100 nM MLN0128 | [2] |
This compound was found to be approximately 8-fold more potent at inhibiting 4E-BP1 phosphorylation compared to the investigational TOR-KI, MLN0128 (sapanasertib).[2] Furthermore, the inhibitory effects of this compound on cell signaling and viability were sustained even after the compound was washed out, highlighting its potential for intermittent dosing.[1][4]
In Vivo Activity
The anti-leukemic activity of this compound has been confirmed in a xenograft model of human Ph+ B-ALL.
Table 2: In Vivo Efficacy of this compound in a SUP-B15 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound (3 mg/kg) | Intraperitoneal, once weekly | Dose-dependent reduction of leukemic burden in bone marrow | [1][4] |
| Dasatinib (5 mg/kg) + this compound (3 mg/kg) | Dasatinib: Oral, once daily; this compound: Intraperitoneal, once weekly | Enhanced reduction of leukemic burden compared to either agent alone | [1][4][7] |
These in vivo studies demonstrate that this compound not only has single-agent activity but also enhances the efficacy of the BCR-ABL tyrosine kinase inhibitor (TKI) dasatinib, with acceptable tolerability.[1][6]
Experimental Protocols
This section details the key experimental methodologies used to evaluate the efficacy of this compound in B-ALL models.
Cell Culture and Reagents
-
Cell Lines:
-
Compounds:
-
This compound
-
MLN0128 (sapanasertib)
-
Rapamycin
-
Dasatinib
-
MK2206 (AKT inhibitor)[1]
-
In Vitro Assays
-
Immunoblot Analysis:
-
MesoScale Discovery (MSD) Assay:
-
Cell Cycle Analysis:
-
SUP-B15 cells were incubated with compounds for 48 hours.
-
Cells were stained with propidium (B1200493) iodide and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1][4]
-
In Vivo Xenograft Studies
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
- 6. Novel pharmacological and dietary approaches to target mTOR in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role and Therapeutic Targeting of the SHP2-mTORC1 Axis in MYC-Driven Hepatocellular Carcinoma: A Technical Overview of RMC-4627
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) driven by the MYC oncogene presents a significant therapeutic challenge. This document provides a comprehensive technical guide on the emerging role of the SHP2 phosphatase and its intricate connection to the mTORC1 signaling pathway in the context of MYC-driven HCC. We focus on the preclinical data and methodologies associated with RMC-4627, a bi-steric mTORC1-selective inhibitor, and discuss the broader implications for targeting this axis in HCC. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.
Introduction: The Complexity of MYC-Driven HCC and the Dual Role of SHP2
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a significant subset of aggressive human cancers, including hepatocellular carcinoma.[1][2] Tumors addicted to MYC often exhibit aggressive growth and a poor prognosis, making the development of effective targeted therapies a high priority.[3]
The Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, particularly in the RAS-MAPK pathway.[3][4] However, its role in MYC-driven HCC is multifaceted and context-dependent.[5][6][7] Cell-intrinsic SHP2 activity is crucial for MYC-driven tumor initiation and progression by sustaining RAS-ERK signaling, which in turn stabilizes the MYC protein.[5][6] Paradoxically, hepatocyte-specific deletion of SHP2 can exacerbate MYC-driven HCC.[5][6][7] This is attributed to the induction of an immunosuppressive tumor microenvironment, characterized by altered macrophage polarization and reduced phagocytic activity, which impairs the clearance of tumor-initiating cells.[5] This dual functionality underscores the complexity of targeting SHP2 in this disease.
This compound: A Bi-steric mTORC1-Selective Inhibitor
This compound is a novel bi-steric inhibitor that potently and selectively targets the mTORC1 complex.[8][9] It is composed of a rapamycin (B549165) core covalently linked to a TOR-KI (PP242)-derived active site inhibitor.[6][9] This unique structure allows for high-affinity binding to both the allosteric (FRB) and orthosteric (active) sites of mTORC1, leading to profound and sustained inhibition of its downstream effectors, 4E-BP1 and S6K.[8][10] A key feature of this compound and similar bi-steric inhibitors is their selectivity for mTORC1 over mTORC2, which is hypothesized to mitigate some of the toxicities associated with pan-mTOR inhibitors, such as hyperglycemia.[2][10]
Preclinical Data for this compound and Related Compounds
While specific in vitro IC50 data for this compound in MYC-driven HCC cell lines are not publicly available, its activity has been characterized in other cancer cell lines, and its in vivo efficacy has been demonstrated in a transgenic mouse model of MYC-driven HCC.
In Vitro Activity and Selectivity of this compound
The following table summarizes the in vitro potency and selectivity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Target | IC50 (nM) | mTORC1/mTORC2 Selectivity | Reference |
| MDA-MB-468 | Breast Cancer | Cellular Assay | p-4EBP1 | 1.4 | ~13-fold | [5][9] |
| MDA-MB-468 | Breast Cancer | Cellular Assay | p-S6K | 0.28 | - | [5] |
| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | Cellular Assay | p-4EBP1 | Reduced at 1 nM | Selective for mTORC1 | [11] |
| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | Cellular Assay | pS6 | Reduced at 0.3 nM | Selective for mTORC1 | [11] |
| HCV29 | Bladder Cancer (TSC1-null) | Growth Inhibition | Cell Viability | - | ~5-fold higher IC50 in TSC1-expressing cells | [5] |
In Vivo Efficacy of this compound in a MYC-Driven HCC Mouse Model
In a transgenic mouse model of MYC-driven HCC, this compound demonstrated significant biological activity.
| Animal Model | Treatment | Dose | Effect | Reference |
| Transgenic mice with MYC-driven HCC | This compound | 10 mg/kg/week (single dose) | 50% reduction in MYC protein levels in tumors | [8] |
Signaling Pathways in MYC-Driven HCC and the Impact of this compound
The SHP2-RAS-ERK-MYC Axis
SHP2 acts as a critical upstream activator of the RAS-MAPK (ERK) signaling cascade. In MYC-driven HCC, this pathway is essential for maintaining MYC protein stability and promoting tumor cell proliferation.
The mTORC1-4EBP1-MYC Translation Axis and this compound Inhibition
The mTORC1 pathway plays a crucial role in protein synthesis, and MYC translation is particularly dependent on the cap-dependent translation machinery regulated by mTORC1. This compound, by selectively inhibiting mTORC1, reactivates 4EBP1, which then sequesters eIF4E, leading to a reduction in MYC protein synthesis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound in MYC-driven HCC.
Cell Viability Assay (MTT/WST-based)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of HCC cell lines.
-
Cell Seeding:
-
Culture human or murine HCC cell lines (e.g., HepG2, Huh7, or EC4 murine HCC cells) in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Protein Expression and Phosphorylation
This protocol is for analyzing changes in protein levels and phosphorylation status in HCC cells or tumor lysates following treatment with this compound.
-
Lysate Preparation:
-
For cell cultures, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissues, homogenize the tissue in lysis buffer on ice.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against MYC, p-4EBP1, total 4E-BP1, p-S6K, total S6K, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
In Vivo MYC-Driven HCC Mouse Model and Efficacy Study
This protocol describes a transgenic mouse model of MYC-driven HCC and a typical efficacy study design.[8]
-
Animal Model:
-
Utilize a transgenic mouse model where MYC expression is conditionally activated in the liver (e.g., Tet-off system).
-
Maintain mice on a doxycycline-containing diet to suppress MYC expression.
-
To induce tumor formation, switch the mice to a doxycycline-free diet.
-
-
Drug Formulation and Administration:
-
Formulate this compound for in vivo administration (e.g., in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Administer this compound to the tumor-bearing mice via oral gavage or intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, once weekly).[8]
-
Include a vehicle control group.
-
-
Tumor Monitoring and Endpoint:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., MRI or bioluminescence imaging if the tumor cells express luciferase).
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors and livers for further analysis (e.g., histology, immunohistochemistry, and western blotting).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the this compound-treated and vehicle control groups.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Immunohistochemistry (IHC)
This protocol outlines the general steps for performing IHC on liver tumor sections to assess protein expression and localization.
-
Tissue Preparation:
-
Fix harvested liver tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-MYC or anti-p-4EBP1) overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a brightfield microscope.
-
Analyze the staining intensity and distribution within the tumor sections.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments and the rationale behind the therapeutic strategy.
Conclusion
The intricate interplay between SHP2, the RAS-MAPK pathway, and the mTORC1 signaling axis presents both challenges and opportunities for the treatment of MYC-driven hepatocellular carcinoma. While direct inhibition of SHP2 has a complex, dual role, targeting downstream effectors essential for MYC protein synthesis offers a promising therapeutic strategy. The bi-steric mTORC1-selective inhibitor this compound has demonstrated preclinical activity in a relevant in vivo model of MYC-driven HCC, supporting the continued investigation of this compound and the broader therapeutic concept. The data and methodologies presented in this guide provide a framework for researchers and drug developers to further explore and validate the targeting of the mTORC1-MYC axis in this aggressive malignancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Treatment with MEK and mTOR Inhibitors is Effective in In Vitro and In Vivo Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drpress.org [drpress.org]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenoCycler-Fusion (CODEX)® - How it Works [leinco.com]
- 8. CODEX® Multiplexed Imaging | Tissue Sectioning [protocols.io]
- 9. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CODEX® Multiplexed Imaging | Tissue Staining and Reporter Plate Preparation â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 11. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RMC-4627 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of RMC-4627, a selective mTORC1 inhibitor, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a bi-steric inhibitor that selectively targets the mTORC1 complex, a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of the mTORC1 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1][4][5] this compound has demonstrated potent and selective inhibition of mTORC1 signaling, leading to the activation of 4EBP1 and subsequent suppression of tumor growth.[1][6] This document outlines the protocols for utilizing this compound in various cell-based assays to characterize its biological activity.
Mechanism of Action
This compound functions as a selective inhibitor of mTORC1 by binding to both the FKBP12/FRB domain and the mTOR active site.[1] This dual-binding mechanism confers high potency and selectivity for mTORC1 over the related mTORC2 complex.[1] Inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1][7] Hypophosphorylated 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound for mTORC1 Substrate Phosphorylation
| Cell Line | Target | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 | 1.4 | [9] |
| MDA-MB-468 | p-S6K | 0.28 | [9] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration (nM) | Effect | Reference |
| SUP-B15 | Cell Cycle Analysis | 1 | Concentration-dependent increase in sub-G1 phase (apoptosis) | [7] |
| HCV29 | Growth Inhibition | - | 70% maximal inhibition of growth | [9] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Storage of Solid Compound: Store at room temperature in the continental US; however, storage conditions may vary elsewhere.[6]
-
Stock Solution Storage: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[6] Ensure solutions are sealed to protect from moisture and light.[6]
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines for use in this compound experiments. Specific media and conditions will vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., SUP-B15, MDA-MB-468, H2122)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Maintain cell lines in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical roles for mTORC2- and rapamycin-insensitive mTORC1-complexes in growth and survival of BCR-ABL-expressing leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-4627 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] Structurally, it comprises a rapamycin core linked to an mTOR active site inhibitor, a design that confers high affinity and selectivity for mTORC1 over mTORC2.[1] Unlike first-generation mTOR inhibitors (rapalogs) that only partially inhibit mTORC1, and second-generation inhibitors that also inhibit mTORC2, this compound provides a more targeted approach.[1][4] This selectivity allows for potent suppression of mTORC1 signaling, leading to the inhibition of downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[1][5][6] These application notes provide detailed protocols for utilizing this compound in various laboratory research settings to investigate its anti-tumor and signaling effects.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound in MDA-MB-468 Breast Cancer Cells [1]
| Target | IC50 (nM) |
| p-4EBP1 | 1.4 |
| p-S6K | 0.28 |
Table 2: mTORC1 Selectivity of this compound in MDA-MB-468 Cells [1][7]
| Metric | Value |
| mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) | ~13-fold |
Table 3: Effect of this compound on Cell Proliferation in TSC1-null HCV29 Bladder Cancer Cells [1]
| Treatment | Maximum Inhibition of Growth |
| This compound | ~70% |
| Rapamycin | ~50% |
| MLN0128 | ~55% |
Signaling Pathway
The diagram below illustrates the mTOR signaling pathway and the specific point of inhibition by this compound. Growth factors and nutrients activate mTORC1, which then phosphorylates S6K and 4E-BP1 to promote protein synthesis and cell growth. This compound selectively inhibits mTORC1, blocking these downstream effects.
Caption: mTOR signaling pathway and this compound's point of inhibition.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HCV29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for mTORC1 Signaling
This protocol assesses the effect of this compound on the phosphorylation of key mTORC1 downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).[1][3]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol measures the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved and conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle formulation (e.g., 5:5:90 vol/wt/vol Transcutol/Solutol HS 15/water)[1]
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically once weekly.[3][8]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.
Caption: A typical workflow for in vitro evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of mTORC1 signaling in cancer and other diseases. Its high selectivity allows for precise dissection of mTORC1-specific functions. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies to explore its therapeutic potential and further elucidate the complexities of the mTOR pathway.
References
- 1. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
Application Notes and Protocols for RMC-4627 Treatment of SUP-B15 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The SUP-B15 cell line, derived from a patient with Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL), is a critical in vitro model for studying this hematological malignancy.[1] These cells are characterized by the BCR-ABL fusion gene, which drives leukemogenesis.[1] RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[2][3][4] As a third-generation mTOR inhibitor, this compound demonstrates greater potency and sustained effects compared to earlier-generation compounds like rapamycin and mTOR kinase inhibitors (TOR-KIs).[2][3] These notes provide detailed protocols for the treatment of SUP-B15 cells with this compound, based on preclinical studies, to assess its anti-leukemic activity.
Mechanism of Action
This compound is a bi-steric compound, consisting of a rapamycin monomer linked to a TOR-KI, which allows it to potently and selectively inhibit mTORC1.[2][5] This selectivity spares the inhibition of mTOR complex 2 (mTORC2), which is a drawback of many TOR-KIs.[2][3][4] The primary mechanism of this compound in SUP-B15 cells involves the suppression of mTORC1-mediated phosphorylation of its downstream substrates, including the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K).[2][5] Inhibition of 4E-BP1 phosphorylation is crucial as it plays a key role in oncogenic protein translation.[2][4] The potent suppression of this pathway leads to cell cycle arrest, reduced cell survival, and apoptosis in B-ALL cells.[2][3]
Data Presentation
In Vitro Efficacy of this compound on SUP-B15 Cells
The following tables summarize the quantitative data from in vitro experiments on SUP-B15 cells.
Table 1: Comparative Inhibition of mTORC1 Substrates by this compound and Other Inhibitors. Data extracted from MesoScaleDiscovery (MSD) assays following a 2-hour incubation.[2]
| Compound | Concentration | p4E-BP1 (T37/T46) (% of Vehicle Control) | pS6 (S240/S244) (% of Vehicle Control) |
| This compound | 1 nM | ~20% | ~10% |
| This compound | 3 nM | ~10% | ~5% |
| This compound | 10 nM | ~5% | ~5% |
| MLN0128 (TOR-KI) | 100 nM | ~15% | ~5% |
| Rapamycin | 10 nM | ~70% | ~5% |
Table 2: Effect of this compound on SUP-B15 Cell Cycle Distribution. Data from propidium (B1200493) iodide staining and cell cycle analysis after 48-hour incubation.[2]
| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.3 | 41.5 | 13.2 |
| This compound | 1 nM | 61.2 | 28.1 | 10.7 |
| MLN0128 | 100 nM | 63.5 | 26.8 | 9.7 |
| Rapamycin | 10 nM | 55.7 | 33.1 | 11.2 |
In Vivo Efficacy of this compound in a SUP-B15 Xenograft Model
The following table summarizes the in vivo efficacy of this compound as a single agent and in combination with dasatinib.
Table 3: Reduction of Leukemic Burden in SUP-B15 Xenografts. Data from a study where animals received 4 weekly doses of this compound and 22 daily doses of dasatinib.[2][3]
| Treatment Group | Dosing Regimen | Mean % Human Leukemia (hCD19+) in Bone Marrow |
| Vehicle | - | ~70% |
| This compound (Single Agent) | 3 mg/kg, ip qw | ~40% |
| Dasatinib (Single Agent) | 5 mg/kg, po qd | ~25% |
| This compound + Dasatinib | 3 mg/kg, ip qw + 5 mg/kg, po qd | ~5% |
Experimental Protocols
SUP-B15 Cell Culture
Materials:
-
SUP-B15 cell line (ATCC CRL-1929)
-
Iscove's Modified Dulbecco's Medium (IMDM) or McCoy's 5A Medium[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Prepare complete growth medium: IMDM or McCoy's 5A supplemented with 20% heat-inactivated FBS, 4 mM L-glutamine, and 1% Penicillin-Streptomycin.[6]
-
Thaw a cryopreserved vial of SUP-B15 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO2.[6]
-
Maintain cell density between 5 x 10^5 and 2 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.[6]
-
For subculturing, dilute the cell suspension to a seeding density of 5 x 10^5 viable cells/mL.[6]
In Vitro this compound Treatment and Viability Assay
Materials:
-
SUP-B15 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Protocol:
-
Seed SUP-B15 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, harvest the cells and wash with cold PBS.
-
Resuspend the cells in a suitable binding buffer and add a viability stain such as 7-AAD or PI.
-
Analyze the samples by flow cytometry to determine the percentage of viable (stain-negative) cells.
Western Blot Analysis of mTORC1 Signaling
Materials:
-
SUP-B15 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-S6, anti-S6, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture SUP-B15 cells and treat with the desired concentrations of this compound for 2 hours.[2]
-
Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits mTORC1, blocking downstream signaling.
Caption: Workflow for Western Blot analysis of mTORC1 signaling.
References
- 1. SUP-B15 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
Application Notes and Protocols: Immunoblotting for p-4E-BP1 after RMC-4627 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth and proliferation, and its signaling pathway is frequently hyperactivated in various cancers. A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 by mTORC1 at multiple sites, including threonine 37 and 46 (Thr37/46), leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby enabling cap-dependent mRNA translation and promoting protein synthesis required for tumor growth.[2][3] this compound selectively inhibits mTORC1, preventing the phosphorylation of 4E-BP1 and subsequently suppressing tumor cell proliferation.[4][5]
These application notes provide a comprehensive guide to performing immunoblotting for phosphorylated 4E-BP1 (p-4E-BP1) in cancer cell lines following treatment with this compound. Included are detailed protocols, data presentation tables, and visualizations to assist researchers in accurately assessing the pharmacodynamic effects of this mTORC1 inhibitor.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on p-4E-BP1 phosphorylation in various cancer cell lines.
Table 1: In Vitro Potency of this compound on p-4E-BP1 (Thr37/46) Phosphorylation
| Cell Line | Cancer Type | Assay Method | Parameter | Value (nM) | Reference |
| MDA-MB-468 | Breast Cancer | MesoScale Discovery (MSD) | IC50 | 1.4 | [6] |
| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | MesoScale Discovery (MSD) | EC50 | 2.0 | [1] |
| EC4 | Murine Hepatocellular Carcinoma | Western Blot | - | 100 nM reduced p-4E-BP1 by 55% | [5] |
Table 2: Selectivity of this compound for mTORC1 over mTORC2
| Cell Line | Cancer Type | mTORC1 Substrate (p-4E-BP1 IC50, nM) | mTORC2 Substrate (p-AKT IC50, nM) | Selectivity (fold) | Reference |
| MDA-MB-468 | Breast Cancer | 1.4 | 18 | ~13 | [7][8] |
Signaling Pathway
The diagram below illustrates the signaling pathway from mTORC1 to 4E-BP1 and the mechanism of inhibition by this compound.
References
- 1. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4E-BP1 Antibody (#9452) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: RMC-4627 and Dasatinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview and detailed protocols for the preclinical evaluation of a combination therapy involving RMC-4627, a bi-steric mTORC1 inhibitor, and dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor. Preclinical studies have demonstrated that this combination therapy exhibits synergistic anti-leukemic activity, particularly in models of Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] The rationale for this combination lies in the dual targeting of critical oncogenic signaling pathways: the PI3K/AKT/mTOR pathway by this compound and the BCR-ABL/SRC kinase pathway by dasatinib. This dual inhibition can overcome resistance mechanisms and lead to enhanced cancer cell death.
Note on the Target of this compound: Initial intelligence may have suggested this compound as a SHP2 inhibitor. However, extensive preclinical data confirms that this compound is a potent and selective bi-steric inhibitor of mTORC1.[1][2][3][4][5][6] This document will proceed based on its validated mechanism of action as an mTORC1 inhibitor.
Mechanism of Action
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias.[7] It effectively blocks the signaling cascades that promote cancer cell proliferation and survival. This compound is a third-generation, bi-steric mTORC1 inhibitor that potently and selectively inhibits 4E-BP1 phosphorylation, a key event in oncogenic protein translation, without significantly affecting mTORC2 activity at therapeutic concentrations.[1][2][3] The combination of these two agents leads to a more comprehensive blockade of oncogenic signaling, resulting in enhanced cytotoxicity in cancer cells.[1][2][3]
Signaling Pathway
The combination of this compound and dasatinib targets two distinct but interconnected signaling pathways critical for cancer cell growth and survival. Dasatinib inhibits the constitutively active BCR-ABL tyrosine kinase, which in turn suppresses downstream pathways including the RAS/MAPK and PI3K/AKT pathways. This compound directly inhibits mTORC1, a key downstream effector of the PI3K/AKT pathway. The dual inhibition of these pathways prevents feedback activation and compensatory signaling, leading to a more potent anti-cancer effect.
Data Presentation
In Vitro Efficacy
Table 1: In Vitro Single Agent and Combination Activity (Hypothetical Example Based on Published Data)
| Cell Line | Compound | IC50 (nM) | Synergy (Combination Index) | Reference |
| SUP-B15 (Ph+ B-ALL) | Dasatinib | ~5-10 | Not Available | [2] |
| SUP-B15 (Ph+ B-ALL) | This compound | ~1-3 | Not Available | [1] |
| MDA-MB-231 (Breast) | Dasatinib | 240 | 0.4 (Synergistic) | [8] |
| MDA-MB-231 (Breast) | Rapamycin (B549165) (mTORi) | 120 | 0.4 (Synergistic) | [8] |
Note: The Combination Index (CI) for dasatinib and the mTOR inhibitor rapamycin in breast cancer cells is provided as an example of the expected synergy. A CI < 1 indicates synergy.
In Vivo Efficacy
In a xenograft model of human Ph+ B-ALL (SUP-B15), the combination of this compound and dasatinib significantly reduced the leukemic burden in the bone marrow compared to either single agent.[1][9]
Table 2: In Vivo Efficacy of this compound and Dasatinib Combination in a SUP-B15 Xenograft Model
| Treatment Group | Dosing Schedule | Mean % Human Leukemia (hCD19+) in Bone Marrow | Reference |
| Vehicle | - | ~60% | [1][9] |
| Dasatinib | 5 mg/kg, po qd | ~30% | [1][9] |
| This compound | 3 mg/kg, ip qw | ~45% | [1][9] |
| Dasatinib + this compound | 5 mg/kg, po qd + 3 mg/kg, ip qw | <5% | [1][9] |
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the combination of this compound and dasatinib.
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and dasatinib, alone and in combination, using a resazurin-based assay.
Materials:
-
B-ALL cell line (e.g., SUP-B15)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Dasatinib (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding:
-
Culture SUP-B15 cells according to ATCC guidelines. New cultures can be established at 5 x 10^5 viable cells/mL.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[10]
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and dasatinib in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Add the drug solutions to the wells. The final volume in each well should be 200 µL. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Reading:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis
This protocol is for assessing the modulation of the mTORC1 and BCR-ABL/SRC signaling pathways.
Materials:
-
B-ALL cell line (e.g., SUP-B15)
-
This compound and Dasatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (see Table 3 for suggestions).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 3: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Pathway | Suggested Supplier |
| p-4E-BP1 | Thr37/46 | mTORC1 | Cell Signaling Technology |
| 4E-BP1 | Total | mTORC1 | Cell Signaling Technology |
| p-S6K | Thr389 | mTORC1 | Cell Signaling Technology |
| S6K | Total | mTORC1 | Cell Signaling Technology |
| p-CrkL | Tyr207 | BCR-ABL | Cell Signaling Technology |
| CrkL | Total | BCR-ABL | Cell Signaling Technology |
| p-SRC | Tyr416 | SRC | Cell Signaling Technology |
| SRC | Total | SRC | Cell Signaling Technology |
| β-Actin | - | Loading Control | Cell Signaling Technology |
Protocol 3: In Vivo Xenograft Study
This protocol outlines a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
SUP-B15 cells
-
Matrigel
-
This compound formulation for IP injection
-
Dasatinib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Resuspend SUP-B15 cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Dasatinib alone, Combination).
-
-
Drug Administration:
-
Administer drugs according to the schedules outlined in Table 2.
-
Monitor animal weight and general health throughout the study.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, collect tumors and other tissues for biomarker analysis (e.g., immunohistochemistry or western blot).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
-
Conclusion
The combination of the mTORC1 inhibitor this compound and the tyrosine kinase inhibitor dasatinib represents a promising therapeutic strategy for Ph+ B-ALL and potentially other cancers driven by the BCR-ABL and PI3K/AKT/mTOR pathways. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. mTOR inhibition enhances efficacy of dasatinib in ABL-rearranged Ph-like B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the PI3K/mTOR pathway by BCR-ABL contributes to increased production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Analysis Reveals Synergistic Genetic Dependencies for Rational Combination Therapy in Philadelphia Chromosome–Like Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
Application Note and Protocol: Cell Cycle Analysis of RMC-4627 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients and growth factors.[4][5][6][7] Dysregulation of this pathway is a common feature in various cancers, making it a key target for therapeutic intervention. This compound has been shown to suppress cell cycle progression and induce cell cycle arrest, primarily by inhibiting the phosphorylation of key mTORC1 substrates like 4E-BP1.[1][8]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
A note on the target of this compound: While the topic specified analysis of a SHP2 inhibitor, publicly available scientific literature consistently identifies this compound as a selective mTORC1 inhibitor .[1][3][9] Other compounds from the same developer, such as RMC-4630, are identified as SHP2 inhibitors.[] This application note will proceed based on the established mechanism of this compound as an mTORC1 inhibitor.
Signaling Pathway of mTORC1 and Inhibition by this compound
The mTORC1 pathway is a central controller of protein synthesis and cell cycle entry. Growth factors and nutrients activate pathways like PI3K/AKT, which in turn activate mTORC1. Active mTORC1 phosphorylates downstream effectors, including S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation of proteins essential for cell cycle progression, such as cyclins.[4][5] this compound selectively inhibits mTORC1, preventing the phosphorylation of its substrates and thereby blocking the synthesis of proteins required for the G1 to S phase transition, leading to cell cycle arrest.[1]
Principle of Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using flow cytometry is a standard technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The method relies on staining the cellular DNA with a fluorescent dye, most commonly propidium iodide (PI).[11][12]
PI is a stoichiometric dye that intercalates into the major groove of double-stranded DNA.[11] The amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
Because PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the fluorescence signal originates solely from DNA.[11][13] Cells must be fixed with an agent like ethanol (B145695) to permeabilize the cell membrane, allowing the dye to enter and stain the nuclear DNA.[12][14]
Experimental Protocol
This protocol details the steps for treating a cancer cell line with this compound and analyzing the cell cycle distribution via flow cytometry.
Materials and Reagents:
-
Cancer cell line of interest (e.g., B-ALL, breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.3 nM, 1 nM, 3 nM, 10 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).[1]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Count the cells to ensure approximately 1 x 10⁶ cells per sample.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Repeat the centrifugation and wash step once more.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.[12][14]
-
Incubate the cells for at least 2 hours at 4°C. (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet.[12]
-
Carefully decant the ethanol.
-
Wash the cells twice with 2-3 mL of PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5).
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use a low flow rate to ensure high-quality data.[12]
-
Use appropriate gating strategies to exclude doublets and debris before analyzing the cell cycle distribution.
-
Experimental Workflow
Data Presentation and Interpretation
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle phases. The results should be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution after 48-hour Treatment
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 0.3 | 58.9 ± 2.5 | 28.1 ± 1.9 | 13.0 ± 1.3 |
| This compound | 1.0 | 67.5 ± 3.0 | 21.3 ± 2.2 | 11.2 ± 1.1 |
| This compound | 3.0 | 75.1 ± 2.8 | 15.5 ± 1.7 | 9.4 ± 0.9 |
| This compound | 10.0 | 78.3 ± 3.2 | 12.9 ± 1.4 | 8.8 ± 0.8 |
Interpretation:
Consistent with its mechanism of action, treatment with this compound is expected to induce a dose-dependent arrest in the G0/G1 phase of the cell cycle.[1][8] The data presented in Table 1 shows a significant increase in the percentage of cells in the G0/G1 phase with increasing concentrations of this compound. Concurrently, a decrease in the proportion of cells in the S and G2/M phases is observed, indicating a blockage of cell cycle progression from G1 into the DNA synthesis (S) phase.
Conclusion
This application note provides a comprehensive protocol for evaluating the effects of the selective mTORC1 inhibitor this compound on the cell cycle of cancer cells. The use of propidium iodide staining followed by flow cytometric analysis is a robust and reliable method for quantifying drug-induced perturbations in cell cycle distribution. The expected outcome of this compound treatment is a significant G0/G1 phase arrest, confirming its mechanism of action as an inhibitor of a key pathway controlling cell proliferation. This protocol can be adapted to various cell lines and is a valuable tool for preclinical drug development and cancer research.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTORC1 Activation Regulates β-Cell Mass and Proliferation by Modulation of Cyclin D2 Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. thelamfoundation.org [thelamfoundation.org]
- 9. biorxiv.org [biorxiv.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: Sustained Inhibition of mTORC1 Signaling by RMC-4627 Following Washout
Audience: Researchers, scientists, and drug development professionals.
Note: Initial research indicates that RMC-4627 is a selective, bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1), not a SHP2 inhibitor.[1][2][3][4][5] These application notes are based on its well-documented activity as an mTORC1 inhibitor.
Introduction
This compound is a potent and selective bi-steric inhibitor of mTORC1.[1][4] It is composed of a rapamycin monomer covalently linked to the ATP-competitive mTOR kinase inhibitor PP242.[1][4] This unique mechanism of action allows for potent and durable inhibition of mTORC1 signaling.[1][5] A key characteristic of this compound is its ability to maintain suppression of mTORC1 activity even after the compound has been removed from the extracellular environment, a phenomenon known as sustained inhibition.[1][6] This property suggests the potential for intermittent dosing schedules in therapeutic applications.[1][6]
These application notes provide protocols for assessing the sustained inhibition of this compound after a washout procedure in cell culture models.
Data Presentation: Sustained Inhibition of mTORC1 Signaling by this compound Post-Washout
The following tables summarize the quantitative and qualitative data from preclinical studies on the sustained effects of this compound after its removal from cell culture media.
Table 1: Sustained Inhibition of mTORC1 Signaling Pathway Markers
| Cell Line | This compound Concentration | Treatment Duration | Washout Duration | Downstream Marker | Result | Reference |
| SUP-B15 | 3 nM | 4 hours | 16 hours | p-4E-BP1 (T37/T46) | Sustained inhibition | [1] |
| SUP-B15 | 3 nM | 4 hours | 16 hours | pS6 (S240/S244) | Sustained inhibition | [1] |
| SUP-B15 | 10 nM | 4 hours | 16 hours | p-4E-BP1 & pS6 | Significant inhibition | [6] |
| HCV29 TSC1-null | Various (nM) | 24 hours | Not specified | mTORC1 signaling | Sustained inhibition | [5] |
Table 2: Sustained Phenotypic Effects of this compound Post-Washout
| Cell Line | This compound Concentration | Treatment Duration | Washout Duration | Assay | Result | Reference |
| SUP-B15 | 3 nM | 4 hours | 44 hours | Annexin V (Apoptosis) | Sustained increase in apoptosis | [1] |
| B-ALL cell lines | Not specified | Not specified | Sustained | Cell Viability | Sustained reduction in viability | [1][3] |
Experimental Protocols
Protocol for In Vitro Washout Experiment to Assess Sustained mTORC1 Inhibition
This protocol details the steps to evaluate the duration of mTORC1 pathway inhibition by this compound after its removal from the cell culture medium.
Materials:
-
Cancer cell line of interest (e.g., SUP-B15)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against p-4E-BP1 (Thr37/46), 4E-BP1, p-S6 (Ser240/244), S6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 3-10 nM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
-
Washout Procedure:
-
After the treatment period, carefully aspirate the medium containing this compound.
-
Wash the cells twice with a generous volume of pre-warmed, drug-free complete medium to remove any residual compound.[7]
-
After the final wash, add fresh, pre-warmed, drug-free complete medium to the wells.
-
-
Time Course Collection:
-
Harvest cells at various time points after the washout (e.g., 0, 4, and 16 hours). The "0-hour" time point represents cells lysed immediately after the washout procedure.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against mTORC1 pathway proteins and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation at each time point.
-
Visualizations
mTORC1 Signaling Pathway
Caption: Simplified mTORC1 signaling pathway inhibited by this compound.
Experimental Workflow for Washout Procedure
Caption: Workflow for assessing sustained inhibition after washout.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thelamfoundation.org [thelamfoundation.org]
- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Preparing RMC-4627 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] As a bi-steric inhibitor, it represents a novel class of compounds with significant potential in cancer research and drug development.[4][5][6] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed application notes and a standardized protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Data Summary
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 1781.17 g/mol [1][7][8] |
| Appearance | White to light yellow solid[1][7][8] |
| Solubility in DMSO | 100 mg/mL (56.14 mM)[1][7][8] |
| Recommended Solvent | Anhydrous/Low-moisture DMSO |
| Storage (Powder) | -20°C, sealed from light and moisture[1][7][8] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month[1][3][7][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cellular assays.[9][10] Adjustments can be made for different desired concentrations using the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) .
-
Preparation: Don appropriate PPE. Ensure the work area is clean and sterile, especially if the stock solution will be used for cell culture.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.78 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock from 1.78 mg, add 1 mL of DMSO. It is crucial to use newly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][7][8]
-
Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7][8]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1][7][8]
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1][7][8]
-
Before use, thaw the aliquot at room temperature and vortex briefly.
-
Visualizations
This compound Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2250059-52-8|DC Chemicals [dcchemicals.com]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
Application Notes and Protocols for RMC-4627 in Long-Term Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] Dysregulation of the mTORC1 signaling pathway is a frequent occurrence in a variety of human cancers, making it a critical target for therapeutic intervention. This compound distinguishes itself from earlier generation mTOR inhibitors by effectively suppressing the phosphorylation of 4E-BP1, a key downstream effector of mTORC1 that regulates cap-dependent translation and protein synthesis.[3][4] These application notes provide detailed protocols for utilizing this compound in long-term cell viability assays, along with quantitative data and pathway information to guide your research.
Mechanism of Action
This compound is a bi-steric inhibitor, meaning it engages with two distinct sites on the mTORC1 complex. This dual binding contributes to its high potency and selectivity. By inhibiting mTORC1, this compound prevents the phosphorylation of its primary substrates, S6 kinase (S6K) and 4E-BP1. The dephosphorylation of 4E-BP1 leads to its binding to the eukaryotic initiation factor 4E (eIF4E), thereby inhibiting the formation of the eIF4F complex and suppressing the translation of key mRNAs involved in cell growth, proliferation, and survival.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and assay types.
Table 1: IC50 Values for Inhibition of mTORC1 Signaling
| Cell Line | Assay Target | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 | 1.4 | [3] |
| MDA-MB-468 | p-S6K | 0.28 | [3] |
| SUP-B15 | pS6 | ~0.3 | [5] |
| SUP-B15 | p4E-BP1 | ~1 | [5] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay Type | Duration | Effect | Concentration | Reference |
| HCV29 (TSC1-null) | Clonogenic Assay | 14 days | >70% reduction in clone formation | 1 nM | [6] |
| B-ALL cell lines | Cell Cycle Analysis | 48 hours | G1 arrest | 0.3 nM | [5] |
| SUP-B15 | Apoptosis Assay (Annexin V) | 48 hours | Increased apoptosis | 1 nM | [5] |
| MYC-driven EC4 | Proliferation/Viability Assay | Not Specified | Reduced proliferation and viability | Not Specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Experimental workflow for long-term cell viability assays.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
This protocol outlines a 7-day cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Long-Term Incubation:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
If necessary, replenish the medium with freshly prepared this compound every 3-4 days.
-
-
MTT Assay:
-
After the 7-day incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies over a longer period, providing insight into the cytostatic or cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low number of cells (e.g., 200-1,000 cells/well) into 6-well plates containing 2 mL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., based on previously determined IC50 values). Include a vehicle control.
-
-
Long-Term Culture:
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator.
-
Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 10% formalin to each well and incubating for 15 minutes at room temperature.
-
Remove the formalin and wash the wells with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of mTORC1 signaling in cancer cell biology. The protocols provided here offer robust methods for assessing the long-term effects of this compound on cell viability and proliferation. The quantitative data and pathway diagrams serve as a useful reference for designing and interpreting experiments with this potent mTORC1 inhibitor.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RMC-4627 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RMC-4627 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful preparation and use of this compound solutions.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system. While it exhibits high solubility in organic solvents like DMSO, it is poorly soluble in aqueous solutions. The following table summarizes the available quantitative data.
| Solvent/Vehicle System | Concentration | Molar Equivalent | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 56.14 mM | Ultrasonic treatment may be required to achieve full dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| In vivo Formulation | Not specified | Not specified | A mixture of Transcutol:Solutol HS 15:Water in a 5:5:90 (vol/wt/vol) ratio has been used for in vivo studies, suggesting a formulation strategy for aqueous-based delivery. |
Note: There is currently no publicly available quantitative data on the maximum solubility of this compound in purely aqueous buffers (e.g., PBS, Tris) or cell culture media. Experimental determination is recommended if high concentrations in aqueous solutions are required.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (56.14 mM).[1]
Q2: How should I store this compound solid compound and stock solutions?
A2:
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor aqueous solubility. To prepare working solutions for in vitro assays, it is standard practice to first create a high-concentration stock solution in DMSO and then perform serial dilutions into the final aqueous medium.
Q4: What is the stability of this compound in aqueous solutions?
A4: There is limited public data on the stability of this compound in aqueous solutions. It is best practice to prepare fresh working dilutions from a frozen DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods.
Q5: At what concentrations is this compound typically used in cell culture experiments?
A5: In various published in vitro studies, this compound has been shown to be effective at nanomolar concentrations, typically ranging from 0.3 nM to 100 nM, depending on the cell line and assay.[2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
Issue 1: this compound powder is not dissolving in DMSO.
-
Question: I've added DMSO to my this compound powder, but it's not fully dissolving. What should I do?
-
Answer:
-
Sonication: Place the vial in an ultrasonic water bath for short intervals (1-5 minutes) until the solid is fully dissolved. This is often necessary to achieve the maximum solubility of 100 mg/mL.[1]
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also aid dissolution. However, do not overheat, and be sure to vortex or mix thoroughly.
-
DMSO Quality: Ensure you are using anhydrous (dry), high-purity DMSO. This compound solubility can be significantly impacted by water content in the DMSO.[1]
-
Issue 2: Precipitation is observed after diluting the DMSO stock into my aqueous buffer or cell culture medium.
-
Question: When I add my this compound DMSO stock to my cell culture media, a precipitate or cloudiness appears. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Increase Dilution Factor: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5% and ideally below 0.1%. Prepare an intermediate dilution of your DMSO stock in your aqueous medium before making the final dilution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise into the vortex of the aqueous solution.
-
Serum or Protein: If your experimental medium contains serum (e.g., FBS) or a protein like BSA, add the this compound stock to the complete medium. The proteins can help to stabilize the compound and prevent precipitation.
-
Lower the Final Concentration: this compound is highly potent.[2][3][5] It's possible your intended working concentration exceeds its kinetic solubility in the aqueous medium. Try lowering the final concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warm: Allow the vial of solid this compound and anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight: 1781.17 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 56.14 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile, pre-warmed cell culture medium. This results in a 100 µM solution. Mix thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Perform a 1:1000 final dilution by adding 1 µL of the 100 µM intermediate solution to 999 µL of the final volume of pre-warmed cell culture medium. This yields a final concentration of 100 nM this compound. The final DMSO concentration will be 0.001%.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 Technical Support Center: Optimizing In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RMC-4627 in in vitro studies. The information is tailored for scientists and drug development professionals to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1).[1][2] It functions by binding to both the FKBP12 protein and the mTOR kinase active site within the mTORC1 complex. This dual-binding mechanism allows for potent and sustained inhibition of mTORC1 signaling. Unlike first-generation mTOR inhibitors like rapamycin, this compound effectively suppresses the phosphorylation of 4E-BP1, a key substrate of mTORC1 involved in the regulation of protein translation.[1][2] It exhibits high selectivity for mTORC1 over mTORC2, minimizing off-target effects on the PI3K/Akt signaling pathway.[3]
Q2: How should I prepare and store this compound for in vitro experiments?
For optimal results, proper handling and storage of this compound are crucial.
-
Reconstitution: this compound is typically provided as a solid. It should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, with a common concentration being 10 mM.[1][2]
-
Storage: The solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
-
Working Dilutions: When preparing working dilutions for your cell culture experiments, it is important to ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. However, in vitro studies have demonstrated its potency in the low nanomolar range. For example, in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, concentrations as low as 0.3 nM have been shown to induce cell cycle arrest, with potent inhibition of 4E-BP1 phosphorylation observed at around 1 nM.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across different cell lines and downstream signaling targets.
Table 1: IC50 Values of this compound for Inhibition of Downstream mTORC1 Targets
| Cell Line | Target | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 | 1.4 | [4] |
| MDA-MB-468 | p-S6K | 0.28 | [4] |
| SUP-B15 | p-4E-BP1 | 2.0 (EC50) | [1] |
| SUP-B15 | p-S6 | 0.74 (EC50) | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCV29 | Bladder Cancer (TSC1-null) | ~5-fold lower than TSC1-expressing cells | [4] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective in low nM range | [3] |
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity: The growth and survival of your cell line may not be primarily dependent on the mTORC1 pathway. | Solution: Screen a panel of cell lines to identify those with known mTORC1 pathway activation (e.g., PTEN loss, PIK3CA mutations). |
| Incorrect Compound Concentration: The concentration of this compound may be too low. | Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Insufficient Treatment Duration: The effects on cell viability may require a longer incubation time. | Solution: Conduct a time-course experiment, assessing viability at multiple time points (e.g., 24, 48, 72 hours). |
| Compound Instability: The compound may be degrading in the cell culture medium. | Solution: Prepare fresh working dilutions for each experiment and minimize the exposure of the stock solution to light and room temperature. |
Issue 2: Inconsistent Western Blot Results for p-4EBP1 or p-S6K
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | Solution: Use validated antibodies specific for the phosphorylated forms of 4E-BP1 (e.g., Thr37/46) and S6K (e.g., Thr389). Perform control experiments (e.g., with a known activator or inhibitor of the pathway) to validate antibody performance. |
| Suboptimal Lysis Buffer: The lysis buffer may not be effectively preserving phosphorylation states. | Solution: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Feedback Loop Activation: Inhibition of mTORC1 can lead to the activation of other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which can complicate the interpretation of results.[5][6][7][8] | Solution: When assessing the effects of this compound, it is advisable to also probe for key components of these feedback pathways (e.g., p-ERK, p-Akt) to gain a more comprehensive understanding of the cellular response. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for mTORC1 Signaling
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-4E-BP1 (Thr37/46), total 4E-BP1, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 inhibition induces pain via IRS-1-dependent feedback activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
potential off-target effects of RMC-4627
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RMC-4627.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?
A1: this compound is a bi-steric inhibitor of mTOR, meaning it simultaneously binds to two distinct sites on the mTOR protein: the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-catalytic site. This dual-binding mechanism is designed to potently and selectively inhibit mTOR Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2).[1][2] The primary "off-target" effect within the mTOR signaling pathway is its significantly reduced activity against mTORC2. This selectivity is a key design feature aimed at minimizing the side effects associated with dual mTORC1/mTORC2 inhibition, such as hyperglycemia.[3][4]
Q2: How selective is this compound for mTORC1 over mTORC2?
A2: this compound demonstrates significant selectivity for mTORC1 over mTORC2. In cellular assays, it has shown approximately 13-fold greater potency for inhibiting mTORC1 signaling (measured by p-4EBP1) compared to mTORC2 signaling (measured by p-AKT).[1][5] This selectivity is a result of its unique bi-steric mechanism of action.
Q3: Has this compound been screened against a broader panel of kinases to identify other potential off-target effects?
A3: Yes, the kinase selectivity and off-target profile of this compound have been assessed. In a screen against a panel of approximately 300 cellular kinases at a concentration of 1 µM, this compound demonstrated less than 30% inhibition for the kinases tested.[6] This suggests a generally clean off-target profile at concentrations relevant for its on-target activity.
Q4: What are the potential adverse events observed with mTORC1-selective inhibitors like this compound?
A4: While clinical trial data for this compound is not available, studies on the closely related clinical candidate RMC-5552, which is also a bi-steric mTORC1-selective inhibitor, provide insight into potential adverse events. The most common treatment-related adverse events observed in a phase 1/1b trial of RMC-5552 were stomatitis/mucositis, fatigue, nausea, decreased appetite, and vomiting.[3][4][7][8] Notably, treatment-related hyperglycemia was infrequent and not dose-limiting, which is consistent with the mTORC1-selective mechanism that largely spares mTORC2.[3][4][7]
Troubleshooting Guide
Issue 1: Unexpected inhibition of mTORC2 signaling (e.g., decreased p-AKT S473) in my experiment.
-
Possible Cause 1: High Concentration of this compound. While this compound is mTORC1-selective, at very high concentrations, it may begin to inhibit mTORC2.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration that provides maximal mTORC1 inhibition with minimal mTORC2 inhibition in your specific cell line or system. Refer to the IC50 values in the data tables below as a starting point.
-
-
Possible Cause 2: Indirect effects on the PI3K/AKT pathway. In some cellular contexts, prolonged or potent inhibition of mTORC1 can lead to feedback activation of upstream signaling pathways, which could indirectly affect AKT phosphorylation.
-
Troubleshooting Step: Analyze earlier time points after this compound treatment to see if the effect on p-AKT is a delayed response. Consider co-treatment with a PI3K inhibitor to dissect the signaling dynamics.
-
Issue 2: Lack of a significant anti-proliferative effect in my cancer cell line despite effective mTORC1 inhibition.
-
Possible Cause 1: Redundant signaling pathways. The cancer cell line may have alternative survival pathways that are not dependent on mTORC1 signaling.
-
Troubleshooting Step: Perform a literature search on your specific cell line to identify known resistance mechanisms to mTOR inhibitors. Consider combination therapies with inhibitors of other key signaling pathways (e.g., MEK, PI3K).
-
-
Possible Cause 2: Incomplete inhibition of 4E-BP1. While this compound is a potent inhibitor of 4E-BP1 phosphorylation, some residual activity might be sufficient for survival in certain contexts.
-
Troubleshooting Step: Confirm the level of p-4E-BP1 inhibition via Western blot. If inhibition is incomplete, consider a modest dose escalation, while monitoring for off-target mTORC2 effects.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Readout | IC50 (nM) | Cell Line | Reference |
| mTORC1 | p-4EBP1 (T37/46) | 1.4 | MDA-MB-468 | [1] |
| mTORC1 | p-S6K | 0.28 | MDA-MB-468 | [1] |
| mTORC2 | p-AKT (S473) | 18 | MDA-MB-468 | [6] |
Table 2: Common Treatment-Related Adverse Events for the mTORC1-Selective Inhibitor RMC-5552 (as a proxy for this compound)
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3) | Reference |
| Stomatitis/Mucositis | 45% | Dose-dependent | [7] |
| Fatigue | 40% | [7] | |
| Nausea | 38% | [7] | |
| Decreased Appetite | 32% | [7] | |
| Vomiting | 23% | [7] | |
| Hyperglycemia | 4% | Not dose-limiting | [7] |
Experimental Protocols
1. Western Blot Analysis of mTORC1 and mTORC2 Signaling
-
Objective: To assess the phosphorylation status of key downstream effectors of mTORC1 (p-4E-BP1, p-S6K) and mTORC2 (p-AKT) following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-4E-BP1 (T37/46), 4E-BP1, p-S6K (T389), S6K, p-AKT (S473), AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
Visualizations
Caption: mTOR signaling pathway showing the points of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
RMC-4627 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of RMC-4627. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its chemical integrity and biological activity.
Recommended Storage Conditions
Quantitative data on the recommended storage conditions for this compound in both solid and solution forms are summarized below. Adherence to these guidelines will minimize degradation.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | ≥ 2 years | Store in a sealed container, protected from moisture and light.[1] |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot solution to avoid repeated freeze-thaw cycles. Use newly opened, anhydrous DMSO for dissolution.[2][3] |
| -20°C | Up to 1 month | Aliquot solution to avoid repeated freeze-thaw cycles. Use newly opened, anhydrous DMSO for dissolution.[2][3] | |
| 4°C | Up to 2 weeks | For short-term storage. Aliquot to prevent contamination.[1] |
Shipping: this compound is typically shipped at room temperature in the continental US; storage conditions may vary for other locations.[2]
Appearance: this compound is a white to light yellow solid.[2] Any significant change in color may indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Q1: I observed a change in the color of my solid this compound powder. What should I do?
A1: A change in the appearance of the solid compound, such as discoloration, may suggest degradation. This could be due to improper storage, such as exposure to light or moisture. It is recommended to use a fresh vial of the compound for your experiments to ensure the reliability of your results. To investigate the integrity of the suspect vial, you could consider analytical techniques such as HPLC to assess purity.
Q2: My this compound solution in DMSO appears cloudy or has precipitates after thawing. Is it still usable?
A2: Cloudiness or precipitation upon thawing can occur for several reasons:
-
Concentration: The concentration of your solution may be too high for complete solubility at lower temperatures.
-
Solvent Quality: The use of DMSO that has absorbed moisture can reduce the solubility of this compound.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation.
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
If the precipitate remains, it is advisable to prepare a fresh stock solution using anhydrous, newly opened DMSO.
-
Always aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.
Q3: I am seeing inconsistent results in my cell-based assays using this compound. Could this be a stability issue?
A3: Inconsistent results can stem from compound instability. If you have ruled out other experimental variables, consider the following:
-
Age of the Solution: Ensure your stock solution is within the recommended storage period (up to 6 months at -80°C or 1 month at -20°C).
-
Storage of Diluted Solutions: Aqueous solutions of this compound for cell culture are not recommended for long-term storage. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Light Exposure: Protect your solutions from light during storage and handling.
To verify the activity of your compound, you can include a positive control with a fresh batch of this compound or a known sensitive cell line.
Frequently Asked Questions (FAQs)
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in newly opened DMSO. Briefly vortex and sonicate if necessary to ensure complete dissolution.
Q5: Can I store this compound solutions in aqueous buffers?
A5: Storing this compound in aqueous buffers for extended periods is not recommended due to the potential for hydrolysis and reduced stability. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.
Q6: What is a suitable formulation for in vivo studies with this compound?
A6: A formulation used in published preclinical studies is a mixture of 5:5:90 (vol/wt/vol) of Transcutol, Solutol HS 15, and water.[5]
Q7: How can I assess the stability of my this compound solution?
A7: A general approach to assess the stability of your compound solution involves using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The experimental workflow is outlined below.
Experimental Protocol: General Stability Assessment of this compound Solution
This protocol provides a general framework for assessing the stability of an this compound solution over time.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the main this compound peak at time zero will serve as the baseline (100% reference).
-
-
Storage:
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Stability Time Points:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a dilution for HPLC analysis as done for the time zero sample.
-
-
HPLC Analysis:
-
Analyze the samples using the same HPLC method as the time zero sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining by comparing the peak area to the time zero peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Signaling Pathway Context
This compound is a selective inhibitor of mTORC1. Proper stability and handling are crucial as the compound's efficacy in modulating the mTOR signaling pathway is concentration-dependent.
References
- 1. This compound|CAS 2250059-52-8|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 Cell Viability Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective mTORC1 inhibitor, RMC-4627, in cell viability assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound cell viability experiments.
Issue 1: High Background or Inconsistent Results
High background or variability across replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Edge Effects | To minimize evaporation from outer wells of a microplate, fill the perimeter wells with sterile PBS or media without cells.[1] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Overgrowth or undergrowth can alter assay results.[1][2] |
| Reagent Issues | Ensure viability reagents are stored correctly and not exposed to light for extended periods.[3] Allow reagents to equilibrate to room temperature before use. |
Issue 2: Lower-than-Expected Potency (High IC50 Value)
If this compound appears less potent than anticipated, consider the following factors.
| Potential Cause | Recommended Solution |
| Compound Stability | This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, sealed from moisture and light.[4] Avoid repeated freeze-thaw cycles. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to mTORC1 inhibition. Confirm the expected sensitivity of your cell line from published data or internal validation. |
| Incubation Time | The effects of this compound on cell viability are time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to observe a more significant effect. |
| Assay Interference | Some components of the culture medium or the chemical properties of the test compound can interfere with certain viability assays (e.g., MTT reduction).[5] Consider using a different viability assay (e.g., a luminescence-based ATP assay). |
Issue 3: Unexpected Cellular Responses
Observing unusual cellular morphology or responses can be perplexing.
| Potential Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, the selectivity of this compound may decrease. Use a dose-response curve to identify the optimal concentration range that selectively inhibits mTORC1. |
| Cell Cycle Arrest | This compound can induce cell cycle arrest.[6] This may lead to a decrease in proliferation without an immediate increase in cell death. Analyze cell cycle distribution using flow cytometry. |
| Autophagy Induction | Inhibition of mTORC1 can induce autophagy, which can be a pro-survival or pro-death mechanism depending on the cellular context. Assess autophagic markers like LC3-II levels by western blot. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, bi-steric inhibitor of mTOR Complex 1 (mTORC1).[4][7] It binds to both the FKBP12 protein and the mTOR kinase active site within the mTORC1 complex, leading to potent and sustained inhibition of mTORC1 signaling.[8] This results in the activation of 4EBP1 and the suppression of tumor growth.[4]
Q2: How should I prepare and store this compound?
For in vitro experiments, dissolve this compound in DMSO to prepare a stock solution.[4] Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light and moisture.[4] When preparing working solutions, use freshly opened or anhydrous DMSO as the compound is hygroscopic.[4]
Q3: What are typical IC50 values for this compound in cell viability assays?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | ~1 | [6] |
| HCV29 (TSC1-null) | Bladder Cancer | ~1 | [9] |
| MDA-MB-468 | Breast Cancer | 1.4 (p-4EBP1 inhibition) | [10] |
Q4: Can this compound affect mTORC2?
This compound is designed to be selective for mTORC1 over mTORC2. However, at higher concentrations, some off-target inhibition of mTORC2 may occur. It is recommended to perform dose-response experiments and monitor mTORC2-specific signaling events (e.g., phosphorylation of AKT at Ser473) to confirm selectivity in your experimental system.
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 3,000 cells/well for MYC-driven HCC EC4 cells) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[3]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits mTORC1, preventing downstream signaling.
Caption: A typical workflow for an this compound cell viability assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. blocksandarrows.com [blocksandarrows.com]
- 6. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. thelamfoundation.org [thelamfoundation.org]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 Technical Support Center: Animal Model Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective mTORC1 inhibitor, RMC-4627, in animal models. Our aim is to help you anticipate and address potential challenges to ensure the successful execution of your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general tolerability of this compound in animal models?
A1: Preclinical studies have consistently demonstrated that this compound is generally well-tolerated in animal models, particularly when administered on an intermittent, once-weekly (qw) dosing schedule.[1][2][3] This favorable tolerability profile is a key feature of this bi-steric mTORC1 inhibitor.
Q2: I've observed some weight loss in my animals after this compound administration. Is this expected and how should I manage it?
A2: Modest and transient weight loss has been noted in some studies following the administration of bi-steric mTORC1 inhibitors.[4] This is a potential on-target effect of mTORC1 inhibition, which is a central regulator of cell growth and metabolism.
Troubleshooting Steps:
-
Monitor Body Weight: Weigh the animals daily for the first week of treatment and at least twice weekly thereafter to track the extent and duration of weight loss.
-
Ensure Access to Food and Water: Check that animals have easy access to standard chow and water. In cases of significant weight loss, consider providing a more palatable and high-calorie dietary supplement.
-
Intermittent Dosing: If you are using a daily dosing regimen, consider switching to a once-weekly schedule, which has been shown to be well-tolerated.[1][2][3]
-
Dose Adjustment: If weight loss is persistent or exceeds 15-20% of the initial body weight, consider reducing the dose of this compound in your next cohort of animals.
Q3: Are there any specific organ toxicities associated with this compound that I should monitor for?
A3: Studies on this compound have not reported significant organ toxicities. For instance, in a mouse model of MYC-driven hepatocellular carcinoma (HCC), a single 10 mg/kg dose of this compound did not lead to hepatotoxicity, as indicated by normal plasma levels of ALT, AST, and other liver function markers.[5]
Proactive Monitoring:
While specific toxicities for this compound have not been highlighted, it is good practice to monitor for general signs of adverse effects, especially when using higher doses or more frequent administration schedules. This can include:
-
Changes in behavior (e.g., lethargy, hunched posture)
-
Changes in food and water consumption
-
Appearance of the fur
For long-term studies, consider performing baseline and end-of-study complete blood counts (CBC) and serum chemistry panels to assess hematological and organ function.
Q4: What are the potential class-related side effects of mTORC1 inhibitors, and should I be concerned about them with this compound?
A4: First and second-generation mTOR inhibitors are sometimes associated with side effects such as metabolic changes (hyperglycemia, dyslipidemia), mouth sores, and mild immunosuppression.[6][7] this compound, as a third-generation, bi-steric mTORC1-selective inhibitor, was designed to have an improved safety profile.[4] Its high selectivity for mTORC1 over mTORC2 may mitigate some of the metabolic side effects associated with less selective inhibitors.[5][8] While these class-related effects have not been specifically reported for this compound in the reviewed preclinical literature, it is a sound scientific practice to be aware of them.
Q5: How can I optimize my experimental design to minimize potential toxicity?
A5: The key to minimizing potential toxicity with this compound is to leverage its sustained pharmacodynamic effect, which allows for intermittent dosing.
Experimental Design Recommendations:
-
Dosing Schedule: A once-weekly (qw) intraperitoneal (i.p.) injection has been shown to be effective and well-tolerated in multiple xenograft models.[1][2][3]
-
Dose Selection: The optimal dose will depend on the specific animal model and the targeted therapeutic effect. Doses in the range of 1-10 mg/kg (qw, i.p.) have been used effectively in mice.[1][5] A dose-response study is recommended to determine the lowest effective dose with the best tolerability in your model.
-
Combination Therapy: When combining this compound with other therapeutic agents, it is advisable to first establish the tolerability of each agent alone before evaluating the combination.
Quantitative Data Summary
| Parameter | Finding | Animal Model | Reference |
| General Tolerability | Once-weekly dosing is well-tolerated. | B-ALL xenograft model | [1][2][3] |
| Body Weight | Modest weight loss with subsequent recovery observed with a related bi-steric inhibitor. | PDX model | [4] |
| Hepatotoxicity | No significant changes in plasma ALT, AST, Alkaline Phosphatase, or Bilirubin after a single 10 mg/kg dose. | MYC-driven HCC mouse model | [5] |
| Splenic Effects | No hyposplenism observed. | MYC-driven HCC mouse model | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol is adapted from studies using this compound in B-cell acute lymphoblastic leukemia (B-ALL) xenograft models.[1][2]
-
Animal Model: Immunocompromised mice (e.g., NOD scid gamma) are inoculated with tumor cells.
-
Tumor Growth Monitoring: Tumor burden is monitored regularly. In the case of leukemia models, this can be done by flow cytometry of peripheral blood or bone marrow.
-
This compound Formulation:
-
Dosing and Administration:
-
Monitoring:
-
Monitor animal health and body weight at least twice weekly.
-
Measure tumor size or leukemia burden at regular intervals.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor or tissue samples at specified time points after the final dose (e.g., 4-5 hours) to assess the inhibition of mTORC1 signaling (e.g., by measuring p-4EBP1 levels via immunoblotting or immunohistochemistry).[1]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, a selective mTORC1 inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Logical Relationship: Dosing and Tolerability
Caption: Relationship between dosing strategy, tolerability, and efficacy.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RMC-4627 Efficacy and Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective mTORC1 inhibitor, RMC-4627. The information is designed to address common challenges encountered during experiments, particularly concerning its efficacy in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation, bi-steric inhibitor that is highly selective for mTORC1. Its structure includes a rapamycin-like core linked to an mTOR active-site inhibitor. This dual-binding mechanism, targeting both the FKBP12-rapamycin binding (FRB) domain and the mTOR kinase active site, confers high potency and selectivity for mTORC1 over mTORC2. By selectively inhibiting mTORC1, this compound effectively suppresses the phosphorylation of downstream targets like 4E-BP1 and S6K, leading to the inhibition of cap-dependent translation of oncogenic proteins, such as MYC. This targeted action is designed to reduce the toxicities associated with dual mTORC1/mTORC2 inhibitors.[1][2][3]
Q2: this compound is described as "bi-steric." What does this mean and how does it impact its function?
The term "bi-steric" refers to this compound's ability to bind to two distinct sites on the mTOR protein simultaneously. This bivalent interaction involves the rapamycin (B549165) moiety binding to the FRB domain and the kinase inhibitor moiety binding to the ATP-competitive site. This unique binding mode is thought to overcome resistance mechanisms that affect single-site inhibitors. For instance, mutations in the FRB domain that confer resistance to rapamycin may be overcome by the active site inhibitor component, and conversely, mutations in the kinase domain may be overcome by the rapamycin component.[4][5]
Q3: In which cancer models has this compound shown preclinical efficacy?
This compound and its analogs (like RMC-5552 and RMC-6272) have demonstrated significant anti-tumor activity in a variety of preclinical models. These include models of B-cell acute lymphoblastic leukemia (B-ALL), breast cancer (particularly ER+/HER2- cell lines with PIK3CA or PTEN mutations), and cancers driven by MYC amplification, such as hepatocellular carcinoma (HCC).[6][7] Notably, these inhibitors have shown efficacy in models resistant to other therapies, such as hormone therapy and CDK4/6 inhibition.[6]
Troubleshooting Guide: Improving this compound Efficacy
Problem 1: Suboptimal inhibition of mTORC1 signaling in my cell line.
Possible Cause 1: Incorrect dosage or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Assess the phosphorylation status of key mTORC1 downstream targets such as p-4E-BP1 (Thr37/46) and p-S6K (Thr389) by Western blotting.
Possible Cause 2: Intrinsic resistance of the cell line.
-
Solution: Characterize the genomic profile of your cell line. Although bi-steric inhibitors are designed to overcome known resistance mutations, novel alterations in the mTOR gene or compensatory signaling pathways could contribute to a lack of response.
dot
Caption: A logical approach to troubleshooting poor this compound efficacy.
Problem 2: Development of acquired resistance to this compound after prolonged treatment.
While specific acquired resistance mechanisms to this compound are still under investigation, potential escape pathways can be extrapolated from knowledge of mTOR signaling.
Possible Cause 1: Reactivation of parallel signaling pathways.
-
Hypothesis: Chronic mTORC1 inhibition may lead to the upregulation of alternative survival pathways, such as the MAPK/ERK pathway, through feedback loops.[8]
-
Troubleshooting:
-
Analyze the activity of key components of the MAPK pathway (e.g., p-ERK, p-MEK) in your resistant cells compared to parental cells.
-
Consider combination therapy. Combining this compound with inhibitors of the MAPK pathway (e.g., MEK inhibitors) may restore sensitivity.[2]
-
Possible Cause 2: Metabolic reprogramming.
-
Hypothesis: Cancer cells might adapt their metabolism to become less dependent on mTORC1-regulated processes. For instance, they could upregulate alternative nutrient utilization pathways.[9]
-
Troubleshooting:
-
Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to identify altered metabolic pathways in resistant cells.
-
Investigate the efficacy of combining this compound with inhibitors of the identified metabolic dependencies.
-
dot
Caption: Potential escape pathways leading to this compound resistance.
Quantitative Data Summary
Table 1: Comparative Efficacy of mTOR Inhibitors
| Compound | Target(s) | IC50 (p-4E-BP1) | IC50 (p-S6K) | Key Features |
| Rapamycin | mTORC1 (allosteric) | High (weak inhibition) | Low | First-generation, incomplete 4E-BP1 inhibition.[1] |
| MLN0128 (Sapanisertib) | mTORC1/mTORC2 (catalytic) | Moderate | Low | Second-generation, potent but less selective.[7] |
| This compound | mTORC1 (bi-steric) | Low (potent inhibition) | Low | Third-generation, highly selective for mTORC1.[7][10] |
Table 2: In Vitro Activity of this compound in B-ALL Cell Lines
| Cell Line | This compound IC50 (Viability) | Effect on Cell Cycle |
| SUP-B15 | ~3 nM | G1 arrest |
| p190 | Not specified | G1 arrest |
| Data synthesized from preclinical studies in B-cell acute lymphoblastic leukemia models.[7] |
Experimental Protocols
1. Western Blotting for mTOR Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.
dot
Caption: A standard workflow for Western blot analysis.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.[7]
-
Wash three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.[6][13][14]
-
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution by flow cytometry.[1][4][5]
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and centrifuge.
-
Fix cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Analyze the samples by flow cytometry, acquiring data in a linear scale for the PI channel.
-
Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. mTORC1-Dependent Metabolic Reprogramming Underlies Escape from Glycolysis Addiction in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 11. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
RMC-4627 Western Blot Band Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTORC1 inhibitor RMC-4627 and interpreting western blot results for the protein tyrosine phosphatase SHP2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1). It is not a direct inhibitor of SHP2.
Q2: Is there a connection between this compound and SHP2 signaling?
Yes, an indirect connection exists. Inhibition of mTOR can lead to a feedback reactivation of the mTOR pathway, a process that can be mediated by SHP2.[1] Therefore, when treating cells with this compound, you might observe changes in SHP2 activity or phosphorylation as a downstream, adaptive response.
Q3: What is the expected molecular weight of SHP2 on a western blot?
The expected molecular weight of SHP2 is approximately 72 kDa.[2][3][4]
Troubleshooting Guide: SHP2 Western Blot
This guide addresses common issues encountered during SHP2 western blotting experiments, particularly in the context of this compound treatment.
| Issue | Potential Cause | Recommended Solution |
| No SHP2 Band or a Very Weak Signal | Inadequate protein concentration. | - Ensure you load a sufficient amount of protein lysate (typically 20-40 µg).- Perform a protein concentration assay (e.g., BCA or Bradford) to accurately determine the concentration. |
| Poor antibody performance. | - Use a validated antibody for SHP2.- Optimize the primary antibody dilution (a common starting point is 1:1000).[3]- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Inefficient protein transfer. | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage/current according to your transfer system and the size of the protein. | |
| Multiple Non-Specific Bands | Antibody concentration is too high. | - Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal background. |
| Insufficient blocking. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Use a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa), as some antibodies perform better with a specific blocker. | |
| Inadequate washing. | - Increase the number and duration of washes after primary and secondary antibody incubations. | |
| SHP2 Band at an Incorrect Molecular Weight | Post-translational modifications. | - SHP2 can be phosphorylated, which may cause a slight shift in its migration on the gel.[3] Consider treating a control sample with a phosphatase to see if the band shifts. |
| Protein degradation. | - Add protease and phosphatase inhibitors to your lysis buffer to prevent degradation and dephosphorylation. | |
| Changes in SHP2 Band Intensity After this compound Treatment | Biological effect of mTORC1 inhibition. | - This could be an expected outcome. Inhibition of mTORC1 can lead to feedback loops that affect other signaling pathways, including the one involving SHP2.[1] |
| Uneven protein loading. | - Always run a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes. Normalize the SHP2 band intensity to the loading control for accurate quantification. |
Experimental Protocols
Detailed SHP2 Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
A typical wet transfer can be performed at 100V for 90 minutes.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against SHP2 (e.g., rabbit anti-SHP2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for loading control):
-
If necessary, strip the membrane using a stripping buffer.
-
Repeat the blocking and antibody incubation steps for a loading control antibody.
-
Visualizations
Caption: Simplified SHP2 signaling pathway downstream of a receptor tyrosine kinase.
Caption: General experimental workflow for Western Blotting.
Caption: Troubleshooting decision tree for SHP2 Western Blot interpretation.
References
- 1. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-SHP-2 (Tyr580) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: RMC-4627 Phosphoprotein Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bi-steric mTORC1 inhibitor, RMC-4627. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis of phosphoprotein data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively inhibit mTORC1?
This compound is a bi-steric inhibitor of mTORC1. It consists of a rapamycin (B549165) analog covalently linked to an ATP-competitive mTOR kinase inhibitor.[1][2] This unique structure allows it to bind to both the FKBP12-rapamycin binding (FRB) domain and the kinase active site of mTOR within the mTORC1 complex. This dual binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.[3][4]
Q2: What are the expected key phosphoprotein changes upon this compound treatment?
Treatment with this compound should lead to a significant and sustained decrease in the phosphorylation of key mTORC1 downstream substrates. The most critical readouts are:
-
Dephosphorylation of 4E-BP1 (eIF4E-binding protein 1): This is a primary and direct substrate of mTORC1. This compound potently inhibits the phosphorylation of 4E-BP1 at multiple sites, such as Thr37/46.[1][5]
-
Dephosphorylation of S6 Kinase 1 (S6K1) and its substrate, S6 ribosomal protein: Look for decreased phosphorylation of S6K1 at sites like Thr389 and subsequently, decreased phosphorylation of S6 at Ser240/244.[1][5]
Conversely, this compound is designed to have minimal impact on mTORC2 signaling. Therefore, you should not observe significant changes in the phosphorylation of mTORC2 substrates like AKT at Ser473.[3]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in 4E-BP1 or S6 phosphorylation after this compound treatment.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Experimental Workflow for Troubleshooting Phosphoprotein Analysis
Troubleshooting workflow for unexpected phosphoprotein results.
Possible Cause 1: this compound Integrity and Concentration
-
Question: Is your this compound stock solution viable?
-
Answer: this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[6] Improper storage can lead to degradation. Prepare fresh dilutions from a new stock if degradation is suspected.
-
Question: Is the final concentration of this compound in your experiment appropriate?
-
Answer: The effective concentration of this compound can vary between cell lines. A typical starting point for in vitro experiments is in the low nanomolar range. Refer to the table below for reported IC50 values in different contexts.
Table 1: In Vitro Potency of this compound and Related mTOR Inhibitors
| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | p-4EBP1 | Cellular Assay | MDA-MB-468 | 1.4 | [5] |
| This compound | p-S6K | Cellular Assay | MDA-MB-468 | 0.28 | [5] |
| MLN0128 | p-4EBP1 | Cellular Assay | SUP-B15 | ~8x higher than this compound | [1][2] |
| Rapamycin | p-S6 | Cellular Assay | SUP-B15 | N/A (weaker 4EBP1 inhibition) | [1] |
Possible Cause 2: Cell Line Sensitivity and Treatment Conditions
-
Question: Is your cell line known to be sensitive to mTORC1 inhibition?
-
Answer: Cell lines with hyperactivated PI3K/mTOR signaling, for example, due to mutations in PIK3CA or loss of PTEN or TSC1/TSC2, are generally more sensitive to this compound.[5][7]
-
Question: Have you optimized the treatment duration?
-
Answer: While significant inhibition of mTORC1 substrates can be seen as early as 2-4 hours, some downstream effects on protein expression may take longer (e.g., 24 hours).[1] A time-course experiment is recommended to determine the optimal endpoint for your specific research question.
Possible Cause 3: Western Blot or Other Assay Protocol Issues
-
Question: Are your antibodies specific and sensitive for the phosphorylated epitopes?
-
Answer: Use validated, phospho-specific antibodies. Ensure proper antibody dilution and incubation times. Include positive and negative controls in your experiment.
-
Question: Is your protein extraction and handling protocol adequate?
-
Answer: Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of your proteins of interest. Ensure samples are kept on ice and processed quickly.
Problem 2: I see a rebound in AKT phosphorylation after this compound treatment.
-
Question: Is it expected to see changes in AKT phosphorylation?
-
Answer: this compound is highly selective for mTORC1 and should not directly inhibit mTORC2, which is responsible for AKT phosphorylation at Ser473. However, inhibition of mTORC1 can sometimes lead to feedback activation of upstream signaling pathways, including the PI3K/AKT pathway.[3][8] This can result in an increase in AKT phosphorylation at Thr308, which is mediated by PDK1. This is a known feedback mechanism in response to mTORC1 inhibition.
Signaling Pathway and Experimental Protocols
mTORC1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and the mechanism of inhibition by this compound.
Simplified mTORC1 signaling pathway and this compound inhibition.
Key Experimental Protocols
1. Immunoblot Analysis of Phosphoproteins
This protocol is for assessing the phosphorylation status of mTORC1 substrates.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-4E-BP1, anti-phospho-S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
2. Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
3. In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by intraperitoneal injection) at a specified dose and schedule (e.g., once weekly).[1][2] The vehicle for this compound is often a formulation of Transcutol and Solutol HS 15 in water.[3][5]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points after the final dose to analyze target engagement (e.g., by immunoblotting for p-4E-BP1).[3]
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A bi-steric mTORC1-selective inhibitor overcomes drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
avoiding RMC-4627 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RMC-4627, a selective mTORC1 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] It functions by binding to both the FKBP12 protein and the mTOR kinase active site within the mTORC1 complex, leading to effective inhibition of downstream signaling.[3] This inhibition prevents the phosphorylation of key mTORC1 substrates, such as 4E-BP1, which ultimately suppresses tumor growth by modulating protein synthesis.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] A stock solution of up to 100 mg/mL can be prepared in DMSO, though achieving this concentration may require ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water absorption can significantly impact the solubility of the compound.[1] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6] To avoid repeated freeze-thaw cycles, which can lead to precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed precipitation after diluting my this compound DMSO stock into my cell culture medium. What causes this?
A3: This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound, which is highly soluble in an organic solvent like DMSO, becomes poorly soluble when introduced into an aqueous environment like cell culture media. This phenomenon is often referred to as "precipitation upon dilution." Several factors can contribute to this, including the final concentration of DMSO in the media, the method of dilution, and the composition of the culture medium itself.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: While DMSO is a widely used solvent, it can be toxic to cells at high concentrations. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function. However, the tolerance to DMSO can be cell-line specific. It is always advisable to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible precipitate upon adding this compound stock to media. | Poor aqueous solubility and suboptimal dilution technique. | Optimize your dilution method. A stepwise dilution is highly recommended. Instead of adding the concentrated DMSO stock directly into the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media. Mix this intermediate dilution well, and then add it to the final volume of your culture. Also, try adding the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| Final DMSO concentration is too low to maintain solubility. | Increase the stock solution concentration. By using a more concentrated stock, you can add a smaller volume to your culture medium to achieve the desired final this compound concentration, thereby reducing the final DMSO concentration. | |
| Precipitate forms over time in the incubator. | Delayed precipitation due to changes in media environment. | Check for media evaporation. In long-term experiments, evaporation can concentrate media components, including this compound, exceeding its solubility limit. Ensure proper humidification of your incubator and consider using low-evaporation plates. |
| Interaction with media components. | Evaluate your culture medium. The composition of your media, including salts and proteins, can interact with this compound. If possible, test the solubility in a different basal media formulation. The presence of serum can sometimes affect compound solubility; you may need to test different serum concentrations. | |
| Inconsistent experimental results. | Variable amounts of soluble this compound due to precipitation. | Determine the maximum soluble concentration. Before proceeding with your experiments, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided below. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Ultrasonicator (optional)
-
Vortex mixer
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the tube vigorously to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for short bursts until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without visible precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., RPMI 1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the DMSO stock to the pre-warmed medium in individual tubes or wells.
-
Vortex each tube or gently mix the plate immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the tubes or plate at 37°C in a humidified incubator with 5% CO₂ for a period that mimics your experimental conditions (e.g., 2, 6, and 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, turbidity, or visible crystals) at each time point.
-
For a more detailed examination, take a small aliquot from each dilution and observe it under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your specific experimental setup.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound inhibition of the mTORC1 signaling pathway.
Diagram 2: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Validation & Comparative
RMC-4627 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in cancer therapy and other diseases. For decades, rapamycin and its analogs (rapalogs) have been the primary tools for allosterically inhibiting mTORC1. However, their incomplete inhibition of all mTORC1 functions, particularly towards the key substrate 4E-BP1, has driven the development of novel inhibitors. This guide provides a detailed comparison of the novel bi-steric mTORC1 inhibitor, RMC-4627, and the conventional allosteric inhibitor, rapamycin.
Mechanism of Action: A Tale of Two Binding Modes
Rapamycin , a macrolide antibiotic, functions as an allosteric inhibitor of mTORC1. It first forms a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds to the FRB domain of mTOR, leading to a conformational change that partially inhibits mTORC1 kinase activity.[1][2] This allosteric inhibition is highly effective at preventing the phosphorylation of some mTORC1 substrates, like S6K1, but is notably less effective at inhibiting the phosphorylation of 4E-BP1.[3][4][5]
This compound , in contrast, is a bi-steric inhibitor. It is a chemical entity that consists of a rapamycin-like core covalently linked to an ATP-competitive mTOR kinase inhibitor.[6][7] This design allows this compound to bind to both the FRB domain (via its rapamycin moiety) and the kinase active site of mTOR simultaneously.[6][8] This dual-binding mechanism results in a more potent and complete inhibition of mTORC1 activity, including the robust suppression of 4E-BP1 phosphorylation.[6][7]
Comparative Efficacy in mTORC1 Inhibition
Experimental data consistently demonstrates the superior potency of this compound in inhibiting key downstream effectors of mTORC1 compared to rapamycin.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | p-4E-BP1 (T37/46) | ~1 | SUP-B15 | [5] |
| p-S6 (S240/244) | <0.3 | SUP-B15 | [9] | |
| Cell Growth | 70% inhibition (max) | HCV29 (TSC1-null) | [10] | |
| Rapamycin | p-4E-BP1 (T37/46) | Weak effect at 10 nM | SUP-B15 | [5] |
| p-S6 (S240/244) | Strong inhibition at 10 nM | SUP-B15 | [5] | |
| Cell Growth | 50% inhibition (max) | HCV29 (TSC1-null) | [10] | |
| p-S6K1 (T389) | 0.05 - 100 | Various Cancer Cell Lines | [3][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway with the points of inhibition for this compound and rapamycin, and a typical experimental workflow for comparing these inhibitors.
Caption: mTORC1 signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTORC1-Mediated Inhibition of 4EBP1 is Essential for Hedgehog Signaling-Driven Translation and Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RMC-4627 and MLN0128 in mTOR Pathway Inhibition
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical focus for drug development. Within this pathway, the mechanistic target of rapamycin (B549165) (mTOR) kinase, existing in two distinct complexes (mTORC1 and mTORC2), is a key regulator of cell growth, proliferation, and survival. This guide provides a detailed comparison of two prominent mTOR inhibitors, RMC-4627 and MLN0128 (also known as sapanisertib (B612132) or TAK-228), for researchers, scientists, and drug development professionals.
This compound is a novel, bi-steric inhibitor that demonstrates high selectivity for mTORC1.[1][2] Its unique mechanism allows for potent and sustained inhibition of 4E-BP1 phosphorylation, a key substrate of mTORC1 involved in oncogenic protein translation.[1][2] In contrast, MLN0128 is an ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2.[3][4][5] This dual inhibition affects a broader range of downstream effectors but may also contribute to different efficacy and toxicity profiles.
Efficacy and Potency: A Quantitative Comparison
Preclinical studies have demonstrated the potent anti-leukemic and anti-tumor activities of both compounds across various cancer models. However, direct comparisons highlight key differences in their potency and selectivity.
| Parameter | This compound | MLN0128 (sapanisertib) | Cell Line | Reference |
| p4E-BP1 (T37/T46) EC50 | 2.0 nM | 16.5 nM | SUP-B15 (B-ALL) | [1] |
| pS6 (S240/S244) EC50 | 0.74 nM | 1.2 nM | SUP-B15 (B-ALL) | [1] |
| mTOR Kinase IC50 (cell-free) | Not specified as bi-steric | 1 nM | Not Applicable | [5][6] |
Table 1: Comparative potency of this compound and MLN0128 in inhibiting mTORC1 signaling targets in B-cell acute lymphoblastic leukemia (B-ALL) cells.
As shown in Table 1, this compound is approximately 8-fold more potent than MLN0128 in inhibiting the phosphorylation of 4E-BP1 in SUP-B15 cells.[1] This enhanced potency against a critical substrate for cap-dependent translation underscores its distinct mechanism of action.
In Vitro and In Vivo Efficacy
Both inhibitors have shown significant efficacy in reducing cell viability and inducing apoptosis in cancer cell lines, as well as inhibiting tumor growth in xenograft models.
Cellular Effects:
-
Cell Cycle and Apoptosis: In B-ALL cell lines, this compound caused a concentration-dependent increase in sub-G1 phase cells (apoptosis), to a similar or greater extent than 100 nM MLN0128 at a concentration of just 1 nM.[1]
-
Sustained Inhibition: A key differentiator for this compound is its sustained inhibitory effect. In washout experiments, this compound's inhibition of pS6 and p4E-BP1 was maintained for at least 16 hours after the compound was removed. In contrast, the effects of MLN0128 were fully reversed within 4 hours of washout.[1] This suggests the potential for more intermittent dosing schedules with this compound.[1]
In Vivo Tumor Growth Inhibition:
-
B-ALL Xenograft Model: In a SUP-B15 xenograft model, once-weekly intraperitoneal administration of this compound resulted in a dose-dependent reduction of leukemic burden and enhanced the efficacy of the tyrosine kinase inhibitor dasatinib.[1]
-
Sarcoma Xenograft Models: MLN0128 has demonstrated dose-dependent tumor growth inhibition in a broad range of sarcoma xenograft models and was shown to be superior to rapamycin.[7][8]
-
Glioblastoma Xenograft Models: In glioblastoma xenograft models, RapaLink-1, a compound related to this compound, showed superior efficacy in blocking p-4EBP1 and improving survival compared to MLN0128 and rapamycin.[9]
Signaling Pathways and Mechanism of Action
The differential effects of this compound and MLN0128 stem from their distinct mechanisms of targeting the mTOR pathway.
Caption: Simplified mTOR signaling pathway highlighting the points of inhibition for this compound and MLN0128.
As illustrated, MLN0128 inhibits the kinase activity of both mTORC1 and mTORC2.[3][4] Inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473, which can block a critical survival signal.[3] However, this can also lead to feedback activation of other pathways. This compound's selectivity for mTORC1 avoids the direct inhibition of mTORC2, which may contribute to a different safety profile.[1][2]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound and MLN0128.
Western Blot Analysis for Phosphoprotein Levels
-
Objective: To determine the effect of inhibitors on the phosphorylation of downstream mTOR targets.
-
Cell Culture and Treatment: SUP-B15 cells were incubated with varying concentrations of this compound, MLN0128, rapamycin, or vehicle (DMSO) for a specified duration (e.g., 2 hours).[1][10]
-
Lysis and Protein Quantification: Cells were lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-4E-BP1 (T37/T46), p-S6 (S240/S244), p-AKT (S473), and total protein counterparts.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis used in the cited studies.
Cell Viability and Apoptosis Assays
-
Objective: To assess the impact of the inhibitors on cell proliferation and survival.
-
Method: SUP-B15 cells were seeded in multi-well plates and treated with compounds for 48 hours.[1]
-
Cell Cycle Analysis: Cells were stained with propidium (B1200493) iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptosis.[1]
-
Viability Assays: Cell viability can also be measured using reagents like CellTiter-Glo or by direct cell counting.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) were subcutaneously or intravenously injected with human cancer cells (e.g., SUP-B15).[1]
-
Dosing: Once tumors were established, mice were randomized into treatment groups and dosed with vehicle, this compound (e.g., 3 mg/kg, intraperitoneally, once weekly), MLN0128, or combinations with other agents like dasatinib.[1][11]
-
Efficacy Endpoints: Tumor volume was measured regularly. At the end of the study, tumors and tissues were collected for pharmacodynamic analysis (e.g., Western blotting for target engagement) and histological examination.[1][7]
Conclusion
Both this compound and MLN0128 are potent inhibitors of the mTOR pathway with demonstrated anti-cancer activity. The key distinctions lie in their mechanism of action, selectivity, and duration of effect.
-
This compound offers a highly potent and selective inhibition of mTORC1, with a particularly strong effect on 4E-BP1 phosphorylation and a sustained duration of action.[1] This profile suggests it may have a wider therapeutic window and allow for less frequent dosing.
-
MLN0128 provides broader inhibition of the mTOR pathway by targeting both mTORC1 and mTORC2.[3][4] This dual inhibition may be advantageous in cancers where mTORC2 signaling is a primary driver of resistance, but it may also be associated with different toxicities.[12]
The choice between these inhibitors for research or clinical development will depend on the specific cancer type, the underlying genetic drivers of mTOR pathway activation, and the desired therapeutic strategy. The experimental data presented here provide a foundation for making informed decisions in the continued exploration of mTOR-targeted therapies.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
- 3. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 vs. RMC-6272: A Comparative Analysis of Potency and Selectivity for mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bi-steric mTORC1-selective inhibitors, RMC-4627 and RMC-6272. The following sections detail their respective potencies, selectivities, and the experimental methodologies used to ascertain these characteristics, offering valuable insights for researchers in oncology and related fields.
Introduction to Bi-steric mTORC1 Inhibitors
This compound and RMC-6272 are novel bi-steric inhibitors designed to selectively target the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Unlike traditional mTOR inhibitors, these compounds bridge the allosteric rapamycin-binding site (FRB) and the ATP-competitive catalytic site of mTOR, leading to a more profound and selective inhibition of mTORC1 signaling. This enhanced selectivity for mTORC1 over mTORC2 is crucial for minimizing off-target effects and improving the therapeutic window.
Potency and Selectivity Comparison
Experimental data consistently demonstrates that RMC-6272 possesses superior potency and selectivity for mTORC1 compared to this compound. This is evident from the lower IC50 values for the inhibition of key mTORC1 downstream targets, such as phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6K (p-S6K), and a greater selectivity margin over the mTORC2 substrate, phosphorylated AKT (p-AKT).
Table 1: In Vitro Potency of this compound and RMC-6272
| Compound | Target Readout | Cell Line | IC50 (nM) | Citation |
| This compound | p-4EBP1 (T37/46) | MDA-MB-468 | 1.4 | [1][2] |
| p-S6K | MDA-MB-468 | 0.28 | [1] | |
| RMC-6272 | p-4EBP1 (T37/46) | MDA-MB-468 | 0.44 | [2] |
| p-S6K | Not Reported | Not Reported |
Table 2: mTORC1 vs. mTORC2 Selectivity
| Compound | Cell Line | mTORC1 Readout | mTORC2 Readout | Selectivity (p-AKT IC50 / p-4EBP1 IC50) | Citation |
| This compound | MDA-MB-468 | p-4EBP1 | p-AKT | ~13-fold | [1][3] |
| RMC-6272 | MDA-MB-468 | p-4EBP1 | p-AKT | ~27-fold | [3] |
| RMC-6272 | Not Specified | p-4EBP1 | p-AKT | >30-fold | [4] |
RMC-6272's enhanced potency is further highlighted in studies on MYC-driven hepatocellular carcinoma (HCC) cell lines (EC4), where it demonstrated a greater ability to decrease cell proliferation and viability compared to this compound.[3]
Signaling Pathway
The diagram below illustrates the canonical mTORC1 signaling pathway and the points of inhibition by this compound and RMC-6272. These bi-steric inhibitors effectively block the phosphorylation of key downstream effectors 4E-BP1 and S6K, thereby inhibiting protein synthesis and cell growth.
Caption: mTORC1 Signaling Pathway Inhibition.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the potency and selectivity of this compound and RMC-6272.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-468 (human breast adenocarcinoma), EC4 (murine hepatocellular carcinoma), and various TSC1 or TSC2-null cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound, RMC-6272, or vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to several days depending on the assay.
Immunoblotting for Phospho-protein Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-4E-BP1 (Thr37/46), total 4E-BP1, p-S6K (Thr389), total S6K, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MesoScale Discovery (MSD) Phospho-Protein Assay
-
Principle: This is a high-throughput, quantitative immunoassay for measuring protein phosphorylation.
-
Procedure:
-
Cell lysates are prepared as described for immunoblotting.
-
Lysates are added to MSD multi-well plates pre-coated with capture antibodies for the target proteins (e.g., total and phosphorylated 4E-BP1, S6K, and AKT).
-
After incubation and washing, a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™) is added.
-
The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation. The intensity of the light is proportional to the amount of the target protein.
-
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the inhibitors.
-
After the desired incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Clonogenic Assay
-
Procedure:
-
A low density of cells is seeded into 6-well plates and allowed to attach.
-
Cells are then treated with the inhibitors for a specified period.
-
The drug-containing medium is removed, and the cells are cultured in fresh medium for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
-
Conclusion
Both this compound and RMC-6272 are potent and selective bi-steric inhibitors of mTORC1. However, the available data indicates that RMC-6272 exhibits a more favorable profile with enhanced potency and greater selectivity for mTORC1 over mTORC2. This improved therapeutic index suggests that RMC-6272 may offer a superior efficacy and safety profile in clinical applications targeting mTORC1-driven malignancies. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
RMC-4627 and the New Wave of Bi-Steric mTOR Inhibitors: A Comparative Analysis
A new class of mTOR inhibitors, termed bi-steric inhibitors, is demonstrating significant promise in overcoming the limitations of previous generations of these cancer therapeutics. This guide provides a detailed comparison of RMC-4627 and other notable bi-steric mTOR inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental data that supports their development.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. For years, clinicians have utilized mTOR inhibitors, but these have been hampered by challenges such as incomplete pathway inhibition and dose-limiting toxicities. Bi-steric inhibitors represent a third generation of mTOR-targeted drugs, engineered to offer a more potent and selective method of action.
The Evolution of mTOR Inhibition: From Rapalogs to Bi-Steric Molecules
First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus), function by allosterically inhibiting mTOR Complex 1 (mTORC1). While effective to some extent, they only partially inhibit mTORC1 signaling and have minimal effect on a second complex, mTORC2. This incomplete inhibition can lead to feedback activation of pro-survival pathways, limiting their clinical efficacy.
Second-generation mTOR inhibitors were developed to address this by targeting the ATP-binding site of the mTOR kinase, thereby inhibiting both mTORC1 and mTORC2. While this dual inhibition is more comprehensive, it is often associated with significant side effects, such as hyperglycemia, due to the disruption of mTORC2's role in glucose metabolism.
Bi-steric inhibitors, including this compound, RMC-5552, and RMC-6272, have been designed to combine the binding modes of both first and second-generation inhibitors. These molecules typically consist of a rapamycin-like core linked to an mTOR active-site inhibitor. This unique structure allows them to bind to both the allosteric (FRB) and orthosteric (kinase) sites of mTORC1, leading to a more profound and selective inhibition of this complex while largely sparing mTORC2.[1][2] This selectivity is anticipated to translate into a wider therapeutic window with fewer metabolic side effects.
Comparative Preclinical Performance of Bi-Steric mTOR Inhibitors
The preclinical data available for this compound and its analogs, RMC-5552 and RMC-6272, highlight their enhanced potency and selectivity compared to earlier mTOR inhibitors.
Biochemical and Cellular Potency
Bi-steric inhibitors from Revolution Medicines have demonstrated potent inhibition of mTORC1 signaling, as measured by the phosphorylation of downstream targets like 4E-BP1 and S6K. Notably, they exhibit significantly greater selectivity for mTORC1 over mTORC2 compared to dual inhibitors.
| Inhibitor | Target | IC50 (nM) | mTORC1/mTORC2 Selectivity (pAKT IC50 / p4EBP1 IC50) | Reference |
| This compound | p4E-BP1 (mTORC1) | 1.4 | ~13-fold | [3] |
| pS6K (mTORC1) | 0.28 | [3] | ||
| pAKT (mTORC2) | 18 | [4] | ||
| RMC-5552 | p4E-BP1 (mTORC1) | 0.48 | ~40-fold | [3] |
| pS6K (mTORC1) | 0.14 | [3] | ||
| pAKT (mTORC2) | 19 | [3] | ||
| RMC-6272 | p4E-BP1 (mTORC1) | 0.44 | ~27-fold | [3] |
| pAKT (mTORC2) | 12 | [4] | ||
| Rapamycin | pS6 (mTORC1) | - | mTORC1 selective | [5] |
| p4E-BP1 (mTORC1) | Weak inhibition | [5] | ||
| MLN0128 (Sapanisertib) | mTOR Kinase | 1 | Dual mTORC1/2 inhibitor | [5] |
In Vitro and In Vivo Efficacy
Preclinical studies have consistently shown the superior anti-proliferative and pro-apoptotic effects of bi-steric mTORC1 inhibitors compared to rapalogs and dual mTORC1/2 inhibitors in various cancer cell lines and xenograft models.
In models of B-cell acute lymphoblastic leukemia (B-ALL), this compound demonstrated more potent inhibition of 4E-BP1 phosphorylation and greater induction of cell cycle arrest and apoptosis compared to the dual inhibitor MLN0128 (sapanisertib) and rapamycin.[5] Furthermore, in a B-ALL xenograft model, once-weekly administration of this compound led to a significant reduction in leukemic burden.[5]
Similarly, in bladder cancer cell lines with TSC1 loss (leading to mTORC1 hyperactivation), this compound and RMC-6272 showed more profound growth inhibition compared to rapamycin and MLN0128.[3] Clonogenic assays revealed that these bi-steric inhibitors caused a greater reduction in colony formation.[6] In a human bladder cancer patient-derived xenograft (PDX) model, RMC-6272 led to significant tumor regression and delayed tumor regrowth after treatment cessation compared to rapamycin.[3]
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. 2.3. MTT Assay [bio-protocol.org]
- 2. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revmed.com [revmed.com]
RMC-4627: A Comparative Analysis of mTORC1 Selectivity
In the landscape of targeted cancer therapy, the precise inhibition of specific signaling pathways is paramount to maximizing efficacy while minimizing off-target effects. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[1] The mammalian target of rapamycin (B549165) (mTOR) kinase is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While both complexes play crucial roles in cellular processes, their downstream signaling and functions are different. mTORC1 primarily regulates protein synthesis, cell growth, and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[1] In contrast, mTORC2 is involved in cell survival and metabolism through the phosphorylation of AKT.[1]
The development of mTOR inhibitors has evolved from first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs), which incompletely inhibit mTORC1 and have limited effects on mTORC2, to second-generation ATP-competitive inhibitors that target both mTORC1 and mTORC2.[1][2] However, the dual inhibition of both complexes can lead to toxicities and feedback activation of other signaling pathways.[1] This has spurred the development of third-generation, mTORC1-selective inhibitors like RMC-4627, which aim to provide more potent and selective suppression of mTORC1 activity.
This guide provides a comparative analysis of this compound's selectivity for mTORC1, supported by experimental data and detailed methodologies.
The Bi-steric Approach to mTORC1 Selectivity
This compound is a novel, bi-steric inhibitor designed for potent and selective inhibition of mTORC1.[3] This class of inhibitors combines two key components: a rapamycin-like core that binds to the FRB domain of mTOR, and an ATP-competitive inhibitor that targets the mTOR kinase active site.[1][3] This dual-binding mechanism confers enhanced selectivity for mTORC1 over mTORC2. The rapamycin-FKBP12 complex preferentially binds to mTORC1 because the RICTOR component of mTORC2 sterically hinders access to the FRB domain.[1] By linking a less potent active-site inhibitor to the rapamycin core, the resulting bi-steric compound has a greater impact on mTORC2 inhibition than mTORC1, thereby increasing its selectivity for mTORC1.[1]
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT/mTOR signaling cascade and their key downstream effectors.
Caption: The mTOR signaling network highlighting mTORC1 and mTORC2 complexes and their downstream targets.
Comparative Selectivity of this compound
The selectivity of this compound for mTORC1 over mTORC2 has been demonstrated in various cancer cell lines. This selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for downstream targets of mTORC1 (e.g., phosphorylation of 4EBP1 or S6K) versus a downstream target of mTORC2 (e.g., phosphorylation of AKT at Ser473).
| Compound | Cell Line | mTORC1 IC50 (p-4EBP1, nM) | mTORC2 IC50 (p-AKT S473, nM) | Selectivity (mTORC2 IC50 / mTORC1 IC50) | Reference |
| This compound | MDA-MB-468 | 1.4 | 18 | ~13-fold | [3][4] |
| This compound | MCF-7 | Not explicitly stated | Not explicitly stated | 18-fold | [1] |
| RapaLink-1 | MDA-MB-468 | 1.7 | 6.7 | ~4-fold | [4] |
| RMC-6272 | MDA-MB-468 | Not explicitly stated | Not explicitly stated | 27-fold | [5] |
| RMC-4287 | MDA-MB-468 | Not explicitly stated | Not explicitly stated | 3 to 4-fold | [1] |
Experimental Validation of mTORC1 Selectivity
The validation of this compound's selectivity for mTORC1 involves a series of in vitro experiments designed to measure the specific inhibition of mTORC1 and mTORC2 signaling pathways. A general workflow for these experiments is outlined below.
Caption: A typical experimental workflow for assessing the selectivity of an mTORC1 inhibitor.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-468 or MCF-7 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For dose-response experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 2 hours). A vehicle control (e.g., DMSO) is included in all experiments.
2. Western Blot Analysis:
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 substrates (4EBP1, S6K) and mTORC2 substrates (AKT). A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
-
IC50 Calculation: The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 values are calculated using a non-linear regression model. The selectivity is then determined by the ratio of the IC50 for the mTORC2 readout to the IC50 for the mTORC1 readout.
Conclusion
This compound demonstrates significant selectivity for mTORC1 over mTORC2, a characteristic attributed to its innovative bi-steric design. Experimental data from cellular assays consistently show a greater than 10-fold preference for the inhibition of mTORC1 signaling.[3][5][6] This enhanced selectivity profile suggests that this compound may offer a more targeted therapeutic approach with an improved safety profile compared to pan-mTOR inhibitors, making it a promising candidate for the treatment of cancers with hyperactivated mTORC1 signaling.[1][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this next-generation mTORC1 inhibitor.
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: RMC-4627 vs. Everolimus in mTORC1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent mTORC1 inhibitors: the clinical-stage bi-steric inhibitor RMC-4627 and the FDA-approved drug everolimus (B549166). This report details their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and quantitative comparisons.
Executive Summary
Everolimus, a derivative of rapamycin (B549165), is a well-established allosteric inhibitor of mTORC1, approved for the treatment of various cancers, including hormone receptor-positive breast cancer. This compound is a novel, preclinical bi-steric mTORC1 inhibitor designed for more potent and selective targeting. While both drugs inhibit the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation, their distinct mechanisms of action lead to differences in potency, selectivity, and downstream effects. This guide synthesizes available data to offer a direct comparison of their performance, providing valuable insights for ongoing and future research in targeted cancer therapy.
Mechanism of Action: A Tale of Two Inhibitors
Both everolimus and this compound target the mTORC1 complex, but through different binding strategies.
Everolimus acts as an allosteric inhibitor. It first binds to the intracellular protein FKBP12. This everolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to a conformational change that partially inhibits mTORC1 activity. This mechanism is particularly effective at inhibiting the phosphorylation of S6 kinase 1 (S6K1), but less so for another key mTORC1 substrate, 4E-BP1.[1][2][3]
This compound , on the other hand, is a bi-steric inhibitor.[4][5][6] It is composed of a rapamycin-like core covalently linked to an ATP-competitive mTOR kinase inhibitor.[4][7] This unique structure allows it to simultaneously engage both the allosteric FRB domain and the ATP-binding site of mTORC1.[8] This dual engagement results in a more potent and complete inhibition of mTORC1, including the robust suppression of 4E-BP1 phosphorylation, a key regulator of protein translation.[4][5][6] Importantly, this compound is a selective mTORC1 inhibitor and is distinct from other "RMC" compounds like RMC-4630, which targets SHP2.[9][10][11]
Preclinical Performance: A Quantitative Comparison
Preclinical studies highlight the superior potency and selectivity of this compound in inhibiting mTORC1 signaling compared to everolimus.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and everolimus in various cancer cell lines.
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | p-4EBP1 (MDA-MB-468) | 1.4 | [4][12] |
| p-S6K (MDA-MB-468) | 0.28 | [4][12] | |
| TSC1-null HCV29 (Growth) | ~5-fold lower than TSC1-add-back | [4][12] | |
| Everolimus | MDA-MB-468 (Growth) | ~1 | [13] |
| Hs578T (Growth) | ~1 | [13] | |
| BT549 (Growth) | ~1 | [13] | |
| MCF-7 (Growth) | 200 | [14] | |
| HCT-15 (Growth) | <100 | [4] | |
| A549 (Growth) | <100 | [4] | |
| Thyroid Cancer Cell Lines (Growth) | 0.62 - 32.38 | [15] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
This compound demonstrates potent, low nanomolar inhibition of both p-4EBP1 and p-S6K.[4][12] In contrast, while everolimus shows potent growth inhibition in some cell lines, its IC50 values can be significantly higher in others.[13][14] Notably, this compound shows a greater than 70% maximal inhibition of growth in TSC1-null bladder cancer cells, compared to approximately 50% for rapamycin (a close analog of everolimus).[4][12]
Selectivity for mTORC1 vs. mTORC2
A key advantage of this compound is its high selectivity for mTORC1 over mTORC2. This compound exhibits approximately 13-fold selectivity for mTORC1.[4][12] While everolimus is also considered an mTORC1-selective inhibitor, prolonged treatment can disrupt the assembly of mTORC2.[2] The enhanced selectivity of bi-steric inhibitors like this compound may lead to a more favorable safety profile by avoiding off-target effects associated with mTORC2 inhibition.[8]
In Vivo Efficacy
In xenograft models, both this compound and everolimus have demonstrated anti-tumor activity.
-
This compound: In a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model, once-weekly intraperitoneal administration of this compound led to a dose-dependent reduction in leukemic burden.[16][17]
-
Everolimus: In a breast cancer xenograft model using MDA-MB-468 cells, everolimus treatment significantly suppressed tumor volume.[13][18]
Clinical Data: Everolimus in Practice, this compound on the Horizon
Everolimus has a well-documented clinical track record. The BOLERO-2 Phase III clinical trial was pivotal in its approval for HR+ advanced breast cancer.
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| BOLERO-2 | Everolimus + Exemestane | 7.8 months (investigator) / 11.0 months (central) | - | [12] |
| Placebo + Exemestane | 3.2 months (investigator) / 4.1 months (central) | - | [12] |
This compound is currently in the preclinical stage of development.[6] A similar bi-steric mTORC1 inhibitor from the same class, RMC-5552, is in a Phase 1 clinical trial (NCT04774952) for advanced solid tumors.[5] The results of this trial will provide valuable insights into the clinical potential of this class of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTT/CCK-8)
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[14]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or everolimus. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified duration, typically 48 to 72 hours.[14]
-
At the end of the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[9]
-
After a further incubation of 1-4 hours, the absorbance is measured using a microplate reader at a wavelength specific to the reagent used (e.g., 450 nm for CCK-8, 570 nm for MTT).[9][10]
-
Cell viability is calculated as the percentage of absorbance in treated wells relative to the vehicle-treated control wells. IC50 values are then determined by plotting cell viability against drug concentration.
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or SCID mice).[18]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and groups for this compound and everolimus at specified doses.
-
Treatment Administration: The drugs are administered according to a predefined schedule. For example, this compound has been administered intraperitoneally once weekly, while everolimus is often given orally daily or several times a week.[16][17]
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Mouse body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: The study continues for a set period or until tumors in the control group reach a maximum allowable size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
Conclusion and Future Directions
This compound represents a promising next-generation mTORC1 inhibitor with a distinct bi-steric mechanism that confers greater potency and selectivity compared to the established drug, everolimus. Preclinical data strongly suggest that this compound's ability to potently inhibit 4E-BP1 phosphorylation may translate to improved anti-tumor efficacy.
While everolimus remains a valuable therapeutic option, the development of bi-steric inhibitors like this compound and the clinically evaluated RMC-5552 offers the potential for a wider therapeutic window and the ability to overcome some of the limitations of first-generation mTORC1 inhibitors. The ongoing clinical evaluation of this new class of compounds will be critical in determining their ultimate role in the landscape of targeted cancer therapy. Further head-to-head preclinical studies directly comparing this compound and everolimus across a broad range of cancer models would provide a more definitive assessment of their relative therapeutic potential.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Combined Use of Metformin and Everolimus Is Synergistic in the Treatment of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. thelamfoundation.org [thelamfoundation.org]
- 18. biorxiv.org [biorxiv.org]
RMC-4627 vs. Second-Generation mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in cancer therapy. While first-generation mTOR inhibitors, known as rapalogs, showed initial promise, their limited efficacy and feedback activation of pro-survival pathways spurred the development of newer, more potent inhibitors. This guide provides a detailed comparison of RMC-4627, a novel bi-steric mTORC1-selective inhibitor, and second-generation mTOR inhibitors, which dually target both mTORC1 and mTORC2 complexes.
Mechanism of Action: A Tale of Two Strategies
This compound: A Bi-Steric Approach to mTORC1 Selectivity
This compound employs a unique bi-steric mechanism. It is composed of a rapamycin monomer covalently linked to the ATP-competitive mTOR kinase inhibitor (TOR-KI) PP242.[1][2] This structure allows this compound to bind to both the allosteric (FRB domain) and the ATP-catalytic sites of mTOR, leading to potent and selective inhibition of mTORC1.[1][3] This selectivity is hypothesized to arise from the reduced affinity of the rapamycin core for the FRB domain within the mTORC2 complex.[3] By primarily targeting mTORC1, this compound aims to provide robust inhibition of 4E-BP1 phosphorylation, a key step in cap-dependent translation, while sparing mTORC2 activity.[2][4]
Second-Generation mTOR Inhibitors: Dual Blockade of mTORC1 and mTORC2
Second-generation mTOR inhibitors, such as sapanisertib (B612132) (MLN0128/INK128/TAK-228), vistusertib (B1684010) (AZD2014), and OSI-027, are ATP-competitive inhibitors that bind to the kinase domain of mTOR.[5][6] This mechanism allows them to inhibit both mTORC1 and mTORC2 complexes.[6][7] The rationale behind this dual inhibition is to overcome the limitations of rapalogs by preventing the feedback activation of the PI3K/AKT signaling pathway, which is mediated by mTORC2.[6] By inhibiting both complexes, these agents aim for a more comprehensive blockade of mTOR signaling.[5]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and representative second-generation mTOR inhibitors.
Table 1: In Vitro Potency of mTOR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p4EBP1 (mTORC1 readout) | 1.4 | Cellular Assay (MDA-MB-468 cells) |
| pAKT S473 (mTORC2 readout) | 18 | Cellular Assay (MDA-MB-468 cells) | |
| Sapanisertib (MLN0128) | mTOR | 1 | Cell-free Assay |
| OSI-027 | mTORC1 | 22 | Biochemical Assay |
| mTORC2 | 65 | Biochemical Assay | |
| Vistusertib (AZD2014) | mTOR | 2.81 | Enzyme Assay |
| pS6 (mTORC1 readout) | 210 | Cellular Assay (MDAMB468 cells) | |
| pAKT S473 (mTORC2 readout) | 78 | Cellular Assay (MDAMB468 cells) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
Table 2: Selectivity Profile of mTOR Inhibitors
| Compound | mTORC1/mTORC2 Selectivity Ratio (pAKT IC50 / p4EBP1 IC50) |
| This compound | ~13-fold |
| Second-Generation Inhibitors (e.g., Sapanisertib, OSI-027, Vistusertib) | ~1 (Dual Inhibitors) |
Signaling Pathway Inhibition: A Visual Comparison
The differential mechanisms of this compound and second-generation mTOR inhibitors lead to distinct effects on the mTOR signaling pathway.
Caption: Differential inhibition of mTOR signaling pathways.
Experimental Protocols
This section outlines a general methodology for comparing the in vitro efficacy of this compound and second-generation mTOR inhibitors.
1. Cell Culture and Treatment
-
Cell Lines: Utilize a panel of cancer cell lines with known mTOR pathway activation status (e.g., PTEN-null, PIK3CA-mutant).
-
Culture Conditions: Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation: Prepare stock solutions of this compound and the comparator second-generation mTOR inhibitor (e.g., sapanisertib) in DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the mTOR inhibitors or vehicle control (DMSO) and incubate for the desired time points (e.g., 2, 24, 48 hours).
2. Western Blot Analysis for Phosphoprotein Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p-4E-BP1, p-S6K) and mTORC2 substrates (p-AKT Ser473).
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Assay Principle: These assays measure the metabolic activity of viable cells.
-
Procedure: Following inhibitor treatment for a specified duration (e.g., 72 hours), add the assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Caption: In vitro workflow for comparing mTOR inhibitors.
Conclusion
This compound and second-generation mTOR inhibitors represent two distinct and promising strategies for targeting the mTOR pathway in cancer. This compound's bi-steric mechanism and resulting mTORC1 selectivity offer the potential for potent and sustained inhibition of 4E-BP1, a critical driver of oncogenic protein translation, while potentially mitigating toxicities associated with mTORC2 inhibition.[2][8] Second-generation mTOR inhibitors provide a comprehensive blockade of both mTORC1 and mTORC2, which may be advantageous in overcoming feedback activation of AKT.[6] The choice between these two classes of inhibitors will likely depend on the specific tumor biology, the desired therapeutic window, and the potential for combination therapies. The experimental data and protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these novel mTOR-targeted agents.
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 vs. TOR-KIs: A Comparative Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream cellular effects of RMC-4627, a selective, bi-steric mTORC1 inhibitor, and various TOR-KIs (Target of Rapamycin (B549165) Kinase Inhibitors), which dually target both mTORC1 and mTORC2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways affected by these two classes of inhibitors.
Introduction: Delineating the Mechanisms of Action
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers. The central kinase, mTOR, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
TOR-KIs (e.g., Torin 1, Torin 2, Sapanasertib/MLN0128) are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This broad inhibition affects a wide range of downstream processes.
-
This compound is a novel bi-steric inhibitor that selectively targets mTORC1. It combines a rapamycin-like moiety that binds to the FRB domain of mTOR with a kinase inhibitor that binds to the ATP-binding site, resulting in potent and selective inhibition of mTORC1 while sparing mTORC2 activity.[1][2][3][4] This selectivity offers a more targeted approach to modulating mTOR signaling.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the inhibitory concentrations (IC50) of this compound and representative TOR-KIs on key downstream signaling molecules across various cancer cell lines. This data highlights the differential potency and selectivity of these inhibitors.
Table 1: Comparative IC50 Values for Downstream Signaling Inhibition (in nM)
| Compound | Cell Line | p-4EBP1 (T37/46) | p-S6K (T389) | p-AKT (S473) | Reference(s) |
| This compound | MDA-MB-468 | 1.4 | 0.28 | >1000 | [5] |
| SUP-B15 | ~1 | <0.3 | >10 | [2][4] | |
| Sapanasertib (MLN0128) | MDA-MB-468 | ~100 | ~100 | ~100 | [6] |
| SUP-B15 | ~100 | ~100 | ~100 | [2][4] | |
| Torin 1 | PC3 | ~2 | ~2 | ~10 | [] |
| U87MG | - | - | - | [8] | |
| Torin 2 | Kelly (Neuroblastoma) | - | - | - | [9] |
| IMR-32 (Neuroblastoma) | - | - | - | [9] |
Note: "-" indicates data not available in the searched sources. IC50 values are approximate and can vary between experiments and cell lines.
Downstream Effects: A Head-to-Head Comparison
The differential inhibition of mTORC1 and mTORC2 by this compound and TOR-KIs leads to distinct downstream cellular consequences.
| Downstream Effect | This compound (mTORC1 selective) | TOR-KIs (mTORC1/2 dual) |
| Protein Synthesis | Potent inhibition via strong dephosphorylation of 4E-BP1.[10] | Strong inhibition of protein synthesis.[11] |
| Cell Cycle Progression | Induces G1 cell cycle arrest.[2][4] | Induces G1 cell cycle arrest. |
| Apoptosis | Induces apoptosis in sensitive cell lines.[2][4] | Can induce apoptosis. |
| Autophagy | Can induce autophagy. | Potent inducers of autophagy.[12][13][14] |
| AKT Signaling | Spares mTORC2-mediated AKT S473 phosphorylation.[2][4] | Directly inhibits mTORC2, leading to decreased AKT S473 phosphorylation.[15] |
| Feedback Loops | Avoids the feedback activation of AKT signaling often seen with rapalogs. | Inhibition of mTORC2 can disrupt feedback loops, but the direct inhibition of AKT phosphorylation dominates. |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms of action and downstream signaling cascades affected by this compound and TOR-KIs.
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling to S6K and 4E-BP1.
Caption: TOR-KIs dually inhibit both mTORC1 and mTORC2, leading to broader downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and TOR-KIs.
Western Blot Analysis for mTOR Pathway Phosphorylation
This protocol is for the detection of phosphorylated and total protein levels of key mTOR pathway components.
1. Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound or TOR-KIs for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 4-20% Tris-glycine gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-4EBP1 (T37/46), 4E-BP1, p-S6K (T389), S6K, p-AKT (S473), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Caption: A typical workflow for Western Blot analysis of mTOR pathway proteins.
MesoScale Discovery (MSD) Assay for Phosphoprotein Quantification
MSD assays provide a high-throughput, quantitative method for measuring phosphoprotein levels.
1. Sample Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Normalize protein concentrations.
2. Assay Procedure:
-
Use a 96-well MULTI-SPOT plate pre-coated with capture antibodies for total and phosphorylated target proteins (e.g., p-4EBP1, p-S6K, p-AKT).
-
Add blocking solution to each well and incubate for 1 hour.
-
Wash the plate with MSD Wash Buffer.
-
Add diluted cell lysates to the wells and incubate for 1-2 hours.
-
Wash the plate.
-
Add detection antibody (SULFO-TAG conjugated) and incubate for 1 hour.
-
Wash the plate.
-
Add MSD Read Buffer.
3. Data Acquisition and Analysis:
-
Read the plate on an MSD instrument.
-
The instrument measures the intensity of emitted light upon electrochemical stimulation.
-
Calculate the ratio of phosphoprotein to total protein for each sample.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation and Fixation:
-
Harvest cells after treatment with inhibitors.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
2. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content (PI fluorescence intensity).
4. Data Analysis:
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and TOR-KIs in a mouse xenograft model.
1. Cell Implantation:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Treatment:
-
Randomize mice into treatment groups (vehicle control, this compound, TOR-KI).
-
Administer compounds at predetermined doses and schedules (e.g., this compound once weekly intraperitoneally; TOR-KIs daily orally).[3][16]
3. Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health.
4. Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumors for analysis of target engagement (e.g., Western blot for phosphoproteins).
5. Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis to determine the significance of tumor growth inhibition compared to the vehicle control.
Conclusion
This compound and TOR-KIs represent two distinct strategies for targeting the mTOR pathway. TOR-KIs offer broad inhibition of both mTORC1 and mTORC2, which can be effective in certain contexts but may also lead to off-target effects and toxicities associated with inhibiting mTORC2. This compound, with its selective inhibition of mTORC1, provides a more targeted approach. This selectivity leads to potent inhibition of key mTORC1 downstream effectors like 4E-BP1, while avoiding the direct inhibition of mTORC2-mediated AKT phosphorylation. The choice between these inhibitors will depend on the specific research question, the genetic context of the cancer model, and the desired therapeutic window. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their preclinical studies.
References
- 1. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordinated regulation of protein synthesis and degradation by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627: A Comparative Analysis of a Novel Bi-Steric mTORC1 Inhibitor Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of RMC-4627, a third-generation, bi-steric mTORC1-selective inhibitor, in various cancer models. It offers an objective comparison with other mTOR inhibitors, supported by experimental data, to inform preclinical and clinical research strategies.
Executive Summary
This compound demonstrates potent and selective inhibition of mTORC1, leading to robust anti-proliferative and pro-apoptotic effects in a range of cancer models, particularly those with hyperactivated mTORC1 signaling. Its unique bi-steric mechanism of action allows for superior suppression of the key mTORC1 substrate 4E-BP1 compared to first-generation allosteric inhibitors (e.g., rapamycin) and second-generation mTOR kinase inhibitors (TOR-KIs, e.g., MLN0128). This guide summarizes the in vitro and in vivo activity of this compound, presents detailed experimental protocols, and provides a comparative analysis with alternative mTOR-targeting agents.
Mechanism of Action: The Bi-Steric Advantage
This compound is a bi-steric inhibitor, meaning it engages two distinct sites on the mTOR protein. It consists of a rapamycin-like core that binds to the FRB domain of mTOR within the mTORC1 complex, and a TOR-KI moiety that targets the ATP-binding site of the mTOR kinase domain.[1] This dual engagement leads to a more profound and sustained inhibition of mTORC1 activity, especially on substrates like 4E-BP1 that are less sensitive to allosteric inhibition by rapamycin (B549165) alone.[2][3]
Caption: mTORC1 signaling pathway and points of intervention for different inhibitor classes.
Comparative In Vitro Activity
This compound has been evaluated in various cancer cell lines, demonstrating superior potency and efficacy compared to other mTOR inhibitors.
Table 1: In Vitro IC50 Values for Inhibition of 4E-BP1 and S6K Phosphorylation
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| This compound | MDA-MB-468 | p-4EBP1 | 1.4 | [1] |
| MDA-MB-468 | p-S6K | 0.28 | [1] | |
| Rapamycin | SUP-B15 | p-S6 | ~5 | |
| MLN0128 | SUP-B15 | p-4EBP1/p-S6 | 10 |
Table 2: Anti-proliferative Activity in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Compound | Cell Line | Parameter | Observation | Reference |
| This compound | SUP-B15, p190 | Cell Cycle | G1 arrest at ~1 nM | [2] |
| SUP-B15, p190 | Apoptosis | Induction of apoptosis | [2] | |
| MLN0128 | SUP-B15, p190 | Cell Cycle | G1 arrest at 100 nM | [2] |
| Rapamycin | SUP-B15, p190 | Cell Cycle | Weak G1 arrest | [2] |
This compound induces cell cycle arrest and apoptosis at significantly lower concentrations than the TOR-KI MLN0128 in B-ALL models.[2] Notably, the effects of this compound are sustained even after drug washout, a characteristic not observed with MLN0128.[2]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been validated in vivo using xenograft models of various cancers.
Table 3: In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Xenograft Model | Treatment | Key Findings | Reference |
| B-ALL | SUP-B15 | This compound (3 mg/kg, i.p., weekly) | Dose-dependent reduction of leukemic burden | [2] |
| B-ALL | SUP-B15 | This compound + Dasatinib (B193332) | Enhanced anti-leukemic activity | [2][4] |
| MYC-driven HCC | Transgenic Mouse | This compound (10 mg/kg, i.p., weekly) | 50% reduction in MYC protein levels | [5] |
| Bladder Cancer | TSC1-null HCV29 | This compound | 70% growth inhibition | [1] |
In a B-ALL xenograft model, once-weekly administration of this compound as a single agent led to a dose-dependent reduction in leukemic burden.[2] Furthermore, this compound enhanced the efficacy of the tyrosine kinase inhibitor dasatinib in a Philadelphia chromosome-positive (Ph+) B-ALL xenograft model.[2][4] In models of MYC-driven hepatocellular carcinoma (HCC), this compound treatment reduced MYC protein levels by 50%.[5]
Experimental Protocols
Cell Culture and In Vitro Assays
-
Cell Lines: SUP-B15 (human Ph+ B-ALL), p190 (murine BCR-ABL-transformed B-ALL), MDA-MB-468 (human breast cancer), HCV29 (human bladder cancer).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assays: Cell viability is assessed using assays such as CellTiter-Glo. Cells are seeded in 96-well plates and treated with a dose-response of the indicated compounds for 72 hours.
-
Cell Cycle Analysis: Cells are treated with inhibitors for 48 hours, then fixed, stained with propidium (B1200493) iodide, and analyzed by flow cytometry.
-
Apoptosis Assays: Apoptosis is measured by Annexin V and propidium iodide staining followed by flow cytometry analysis.
Western Blotting for Signaling Pathway Analysis
Caption: A generalized workflow for Western blot analysis.
-
Lysate Preparation: Cells are treated with inhibitors for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies are commonly used:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-Akt (Ser473)
-
Total Akt
-
Actin or GAPDH (as loading controls)
-
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used for xenograft studies.
-
Cell Implantation: Cancer cells (e.g., 1 x 10^6 SUP-B15 cells) are injected intravenously or subcutaneously into the mice.
-
Treatment Regimen: Once tumors are established, mice are randomized into treatment groups. This compound is typically administered intraperitoneally (i.p.) on a weekly schedule. Comparator drugs like dasatinib may be administered orally (p.o.) on a daily schedule.
-
Tumor Burden Assessment: For leukemia models, tumor burden is monitored by flow cytometric analysis of human CD19-positive cells in the peripheral blood or bone marrow. For solid tumors, tumor volume is measured with calipers.
-
Pharmacodynamic Analysis: Tumor and tissue samples can be collected at the end of the study to assess target engagement by western blotting for phosphorylated and total mTOR pathway proteins.
Conclusion
The data presented in this guide highlight this compound as a potent and selective mTORC1 inhibitor with a compelling preclinical profile. Its ability to effectively suppress 4E-BP1 phosphorylation and induce apoptosis, particularly in cancer models with a dependency on the mTORC1 pathway, distinguishes it from previous generations of mTOR inhibitors. The sustained target inhibition observed with this compound supports intermittent dosing schedules, which may offer a favorable therapeutic window. These findings provide a strong rationale for the continued investigation of this compound and other bi-steric mTORC1 inhibitors in clinical settings, both as monotherapies and in combination with other targeted agents.
References
- 1. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
A Preclinical Comparison of mTORC1 Inhibitors: RMC-4627 and RMC-5552
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two bi-steric mTORC1-selective inhibitors, RMC-4627 and RMC-5552. The information presented is based on available preclinical data to assist researchers in understanding the similarities and differences between these two compounds.
Introduction to this compound and RMC-5552
This compound and RMC-5552 are both potent and selective inhibitors of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] They belong to a class of "bi-steric" inhibitors, designed to interact with both the orthosteric and allosteric sites of mTORC1. This dual-binding mechanism aims to achieve a more profound and selective inhibition of mTORC1 compared to earlier generations of mTOR inhibitors, while sparing mTORC2.[2][3] The selective inhibition of mTORC1 is crucial as it leads to the activation of the tumor suppressor protein 4EBP1, a key regulator of protein translation.[4][5] While both are used in preclinical research, RMC-5552 has advanced into clinical development.[3][6]
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and RMC-5552 has been conducted in the MDA-MB-468 triple-negative breast cancer cell line. The half-maximal inhibitory concentrations (IC50) for the phosphorylation of key downstream targets of mTORC1, 4E-BP1 and S6K, are presented below. RMC-6272, a tool compound representative of RMC-5552, is included for a more comprehensive comparison.
| Compound | Target | IC50 (nM) in MDA-MB-468 cells | mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) |
| This compound | p-4EBP1 (T37/46) | 1.4[1][2] | ~13-fold[1][2] |
| p-S6K (T389) | 0.28[1] | ||
| RMC-5552 | p-4EBP1 | Not explicitly stated in a direct comparison | ~40-fold[3] |
| RMC-6272 (tool for RMC-5552) | p-4EBP1 | Not explicitly stated in a direct comparison | ~27-fold[3] |
Preclinical Efficacy in Xenograft Models
This compound in a B-Cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft Model
In a xenograft model using SUP-B15 human B-ALL cells, this compound demonstrated a dose-dependent reduction in leukemic burden.[6] A once-weekly, well-tolerated dose of this compound was shown to have single-agent activity and also enhanced the efficacy of the tyrosine kinase inhibitor dasatinib.[6]
| Model | Compound | Dosing Schedule | Key Findings |
| SUP-B15 Xenograft | This compound | Once weekly, intraperitoneal | Dose-dependent reduction of leukemic burden; Enhanced the activity of dasatinib.[6] |
RMC-5552 in a Breast Cancer Xenograft Model
Preclinical studies of RMC-5552 in an HCC1954 human breast cancer xenograft model showed significant, dose-dependent anti-tumor activity.[7][8] A weekly intravenous dose of 1 mg/kg significantly inhibited tumor growth, while a 3 mg/kg dose led to tumor stasis.[7][8] These doses were well-tolerated in mice.[7][8]
| Model | Compound | Dosing Schedule | Key Findings |
| HCC1954 Xenograft | RMC-5552 | Once weekly, intravenous | 1 mg/kg: Significant tumor growth inhibition; 3 mg/kg: Tumor stasis.[7][8] |
Signaling Pathway and Experimental Workflow
mTORC1 Signaling Pathway
The following diagram illustrates the mTORC1 signaling pathway and the points of intervention for mTORC1 inhibitors like this compound and RMC-5552.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of RMC-4627
This document provides crucial safety and logistical information for the proper disposal of the selective mTORC1 inhibitor, RMC-4627. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and small molecule inhibitors. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate safety measures. While specific hazard information is not available, related compounds are often classified with potential risks. Assume this compound may be a flammable solid, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling the powdered form, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential.
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, empty containers).[3]
-
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[4]
-
"Empty" Containers: Even "empty" containers of this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and handled as hazardous waste.[5]
Step 2: Waste Container Management
-
Container Selection: Use containers that are chemically compatible with this compound and are in good condition with secure, tight-fitting lids.[3][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date accumulation started.[3][4]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[3] Use secondary containment, such as trays, to contain any potential leaks.[5]
Step 3: Final Disposal
-
Contact EHS: Once a waste container is full or has reached its accumulation time limit (as determined by your institution and local regulations), arrange for its disposal through your institution's EHS department.[3]
-
Approved Disposal Facility: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.[1][4] Your EHS department will coordinate the pickup and transport of the hazardous waste.
Quantitative Data Summary
While no specific quantitative data for this compound disposal is available, the following table summarizes general storage and handling information for this compound, which is critical for safe management prior to disposal.
| Parameter | Information | Source |
| Storage Temperature | Room temperature for shipping; long-term storage recommendations vary. | [7] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light). | [7][8] |
| Purity | Typically available at high purity (e.g., 99.20%). | [7][8] |
mTORC1 Signaling Pathway
This compound is a selective inhibitor of mTORC1.[7][9][10] The following diagram illustrates the simplified mTORC1 signaling pathway, indicating the point of inhibition by this compound.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Disposal
The logical workflow for the safe disposal of this compound is outlined below. This process ensures that all safety and regulatory aspects are considered from the point of waste generation to its final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosensis.com [biosensis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 2250059-52-8|DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling RMC-4627
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the selective mTORC1 inhibitor, RMC-4627.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Given its cytotoxic potential, stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent small molecule inhibitors and hazardous drugs.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on general safety guidelines for hazardous compounds.[1][2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for all handling procedures. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashes. |
| Body Protection | Lab Coat/Protective Gown | A disposable, solid-front gown that is resistant to permeability by hazardous drugs should be worn. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
This compound is typically supplied as a solid.
-
Store the compound in a designated, labeled, and well-ventilated area away from incompatible materials.
-
Recommended storage conditions for the solid form are typically at -20°C for long-term stability.[5]
-
Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
2. Preparation of Solutions:
-
All manipulations involving the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosols or dust.[3]
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
Prepare solutions in a solvent such as DMSO. This compound is soluble in DMSO at concentrations up to 100 mg/mL, though ultrasonic assistance may be needed.[5]
-
For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[7]
3. In Vitro and In Vivo Administration:
-
When adding the compound to cell cultures or preparing doses for animal studies, continue to wear all recommended PPE.
-
For in vivo studies, administer the compound in a designated and properly ventilated area.
-
All animal handling procedures should be in accordance with institutional guidelines and approved protocols.[8]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container (e.g., a yellow "Trace" waste container). |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Dispose of all used gloves, gowns, and other disposable PPE in the designated hazardous waste container. |
In Vitro Activity of this compound
The following table summarizes the reported in vitro potency of this compound from a study on B-cell acute lymphoblastic leukemia (B-ALL) cell lines.
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| SUP-B15 | pS6 Reduction | ~0.3 | [9] |
| SUP-B15 | p4E-BP1 Reduction | ~1 | [9] |
| MDA-MB-468 | p-4EBP1 Inhibition | 1.4 | [10] |
| MDA-MB-468 | p-S6K Inhibition | 0.28 | [10] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Objective: To determine the IC₅₀ of this compound in a specific cancer cell line using a cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., SUP-B15)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
mTOR Signaling Pathway and this compound Mechanism of Action
This compound is a selective inhibitor of mTORC1. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[11][12] It integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy.[12][13][14] The pathway consists of two distinct complexes, mTORC1 and mTORC2.[11][13] this compound specifically targets mTORC1, thereby inhibiting the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of tumor growth.[6][9][15]
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Disclaimer: This document provides a summary of safety and handling procedures based on available information for potent small molecule inhibitors. It is not a substitute for a formal risk assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always consult the SDS before handling any chemical.
References
- 1. pogo.ca [pogo.ca]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound|CAS 2250059-52-8|DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
